(R)-2-Methoxypropan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPVDSGCDOOFU-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907545-98-6 | |
| Record name | (2R)-2-methoxypropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Methoxypropan-1-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their importance stems from the stereospecific nature of biological systems, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy and safety. (R)-2-Methoxypropan-1-amine hydrochloride, a member of this vital class of compounds, offers a unique combination of a primary amine for further functionalization, a chiral center to induce stereoselectivity, and a methoxy group that can influence solubility and metabolic stability.
This guide provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer insights into its chemical properties, robust synthesis and purification protocols, detailed analytical characterization, and its role as a valuable intermediate in complex molecule synthesis. The methodologies and explanations herein are grounded in established chemical principles to provide a self-validating framework for researchers.
Physicochemical and Structural Properties
This compound is the hydrochloride salt of the chiral amine (R)-2-methoxypropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free amine.[2]
Structural and Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-methoxypropan-1-amine;hydrochloride | [3] |
| CAS Number | 907545-98-6 | [4] |
| Molecular Formula | C₄H₁₂ClNO | |
| Molecular Weight | 125.60 g/mol | |
| SMILES | C--INVALID-LINK--OC.Cl | [5] |
| InChI Key | UANWURKQKKYIGV-SCSAIBSYSA-N | [5] |
Physical Properties
Synthesis and Purification: A Protocol Deep Dive
The synthesis of enantiomerically pure amines like (R)-2-Methoxypropan-1-amine is a critical step. While numerous methods exist for the synthesis of chiral amines, including chemical resolution and asymmetric synthesis, enzymatic synthesis has emerged as a powerful and green alternative.[6][7]
Proposed Enantioselective Synthesis Workflow
The following workflow outlines a plausible and efficient route for the synthesis of this compound, leveraging an asymmetric enzymatic transamination reaction. This method is adapted from established protocols for the synthesis of the (S)-enantiomer and highlights the power of biocatalysis in accessing chiral molecules.[6][8]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
Methoxyacetone
-
(R)-selective transaminase enzyme
-
Isopropylamine (or another suitable amine donor)
-
Phosphate buffer (pH 7.5)
-
Hydrochloric acid (concentrated and ethereal solution)
-
Sodium hydroxide
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Enzymatic Reaction: In a temperature-controlled reactor, dissolve methoxyacetone and isopropylamine in a phosphate buffer (pH 7.5).[6] Add the (R)-selective transaminase. The reaction progress is monitored by chiral chromatography (GC or HPLC) to determine the conversion and enantiomeric excess (ee).
-
Work-up: Once the reaction reaches the desired conversion, quench it by adding concentrated hydrochloric acid to lower the pH.[6] This protonates the amines, making them water-soluble.
-
Purification of the Free Amine: The aqueous solution is washed with an organic solvent like dichloromethane to remove any unreacted ketone. The aqueous layer is then basified with sodium hydroxide to deprotonate the amines. The resulting free amine, (R)-2-methoxypropan-1-amine, is extracted into an organic solvent. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude free amine can be further purified by distillation.
-
Hydrochloride Salt Formation and Crystallization: The purified free amine is dissolved in a dry, non-polar solvent like diethyl ether. A solution of hydrogen chloride in diethyl ether is added dropwise with stirring. It is crucial to use a non-aqueous HCl solution to avoid the formation of a two-phase system and ensure the precipitation of the hydrochloride salt.[9] The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the gold standards for determining enantiomeric purity.[10][11]
-
Chiral HPLC/GC: A typical method would involve a chiral column (e.g., based on polysaccharide phenylcarbamates) and a suitable mobile phase to achieve baseline separation of the (R) and (S) enantiomers.[11] Derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[11]
Spectroscopic Methods
While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. Based on the structure and analogous compounds like 2-methoxypropane, the following approximate chemical shifts (in ppm) and splitting patterns can be anticipated: a doublet for the C1 methylene protons (CH₂-NH₃⁺), a multiplet for the C2 methine proton (CH-O), a singlet for the methoxy protons (O-CH₃), and a doublet for the C3 methyl protons (CH-CH₃).[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by broad absorptions in the 2800-3200 cm⁻¹ region, typical for an amine salt (N-H stretching). Other key peaks would include C-H stretching, C-O stretching, and N-H bending vibrations.
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the mass spectrum would show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z 90.1.
Applications in Research and Development
The primary value of this compound lies in its utility as a chiral building block for the synthesis of more complex, high-value molecules.
Agrochemicals
The enantiomer, (S)-1-methoxypropan-2-amine, is a crucial intermediate in the industrial synthesis of the herbicide (S)-metolachlor.[2][7] This underscores the significance of this structural motif in agrochemicals, where stereochemistry can greatly influence efficacy and environmental impact.
Pharmaceuticals
Chiral 1,2-amino alcohol and diamine structures are prevalent in a vast number of FDA-approved drugs.[13] this compound serves as a precursor to such structures. Its primary amine can be readily elaborated through reactions like amide bond formation, reductive amination, and nucleophilic substitution to build larger, more complex chiral molecules. The methoxy group can modulate the pharmacokinetic properties of the final compound.
The following diagram illustrates the central role of this compound as a starting point for diverse synthetic pathways.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety. The information presented here is a synthesis from safety data sheets of closely related compounds.
-
Hazards: This compound is expected to be a skin and eye irritant.[14] Ingestion and inhalation should be avoided.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15] As a hydrochloride salt, it may be hygroscopic, so protection from moisture is important.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek medical attention.[16]
Conclusion
This compound is more than just a chemical intermediate; it is a key that unlocks access to a wide array of enantiomerically pure complex molecules. Its value is rooted in the strategic placement of its functional groups around a defined stereocenter. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors, from academic discovery to industrial-scale production of life-altering pharmaceuticals and advanced agrochemicals.
References
- 1. (2-Methoxypropyl)amine hydrochloride | 70807-90-8 | FM119405 [biosynth.com]
- 2. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 907544-43-8|(S)-2-Methoxypropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2R)-2-methoxypropan-1-amine - C4H11NO | CSSB00009817686 [chem-space.com]
- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. 626220-76-6|(R)-1-Methoxypropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 16. spectrumchemical.com [spectrumchemical.com]
(R)-2-Methoxypropan-1-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis
Introduction
(R)-2-Methoxypropan-1-amine hydrochloride is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex, enantiomerically pure molecules, where the specific spatial arrangement of its functional groups is critical for biological activity. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and applications in drug development. The content herein is curated for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical insights into the utilization of this versatile chiral amine.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 2-methoxypropan-1-amine. The presence of a stereocenter at the second carbon atom imparts chirality to the molecule, a feature of paramount importance in its applications.
Structure:
The asterisk () indicates the chiral center.*
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 907545-98-6 | [1][2][3] |
| Molecular Formula | C4H12ClNO | [1] |
| Molecular Weight | 125.60 g/mol | |
| IUPAC Name | (2R)-2-methoxypropan-1-amine hydrochloride | [1] |
| Appearance | Typically a white to off-white solid | [4] |
| Solubility | Soluble in water and polar organic solvents | [4] |
Stereoselective Synthesis of (R)-2-Methoxypropan-1-amine
The synthesis of enantiomerically pure (R)-2-Methoxypropan-1-amine is a critical step in its utilization. Traditional chemical methods often involve the resolution of a racemic mixture, which can be inefficient. Modern approaches focus on stereoselective synthesis, with biocatalysis emerging as a powerful and green alternative.
Biocatalytic Synthesis via Transamination
The asymmetric amination of a prochiral ketone using transaminase (TA) enzymes is a highly effective method for producing chiral amines with excellent enantiomeric excess (e.e.).[5][6] This approach offers high selectivity, mild reaction conditions, and is environmentally benign.
The core of this process is the enzymatic conversion of 2-methoxy-1-propanone to (R)-2-methoxypropan-1-amine. The transaminase, a pyridoxal 5'-phosphate (PLP) dependent enzyme, facilitates the transfer of an amino group from an amine donor to the ketone substrate.
Reaction Scheme:
dot
Caption: Biocatalytic synthesis of (R)-2-methoxypropan-1-amine.
Experimental Protocol: Transaminase-Catalyzed Synthesis
This protocol outlines a general procedure for the biocatalytic synthesis of the corresponding (S)-enantiomer, which can be adapted for the (R)-enantiomer by selecting a transaminase with the appropriate stereoselectivity.
| Step | Procedure | Parameters & Rationale |
| 1. Reaction Setup | In a temperature-controlled reactor, prepare a buffered solution (e.g., sodium phosphate buffer). | The pH is critical for enzyme activity and is typically maintained around 7.5. |
| 2. Reagent Addition | Add 2-methoxy-1-propanone (substrate) and an amine donor (e.g., isopropylamine) to the buffer. A catalytic amount of pyridoxal 5'-phosphate (PLP) cofactor is also added. | Isopropylamine is a common and cost-effective amine donor. PLP is an essential cofactor for transaminase activity. |
| 3. Enzyme Addition | Introduce the selected (R)-selective transaminase enzyme to the reaction mixture. | The choice of enzyme is crucial for achieving high enantioselectivity for the (R)-product. |
| 4. Reaction | Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. | Optimal temperature ensures enzyme stability and a reasonable reaction rate. |
| 5. Monitoring | Monitor the reaction progress by periodically analyzing samples for substrate conversion and product formation using techniques like GC or HPLC. | This allows for the determination of the reaction endpoint. |
| 6. Work-up | Once the reaction is complete, terminate it by acidification (e.g., adding HCl). The product can then be isolated and purified. | Acidification stops the enzymatic reaction and converts the amine product to its hydrochloride salt, facilitating purification. |
A study on the synthesis of the (S)-enantiomer reported achieving a concentration of 0.6 M with an enantiomeric excess of over 99% after 8 hours at 30°C and pH 7.5.[7]
Chemical Synthesis
Chemical synthesis routes typically involve the amination of a chiral precursor. One potential strategy starts from (R)-alaninol, which possesses the required stereocenter.
dot
Caption: A potential chemical synthesis pathway from (R)-alaninol.
Analytical Characterization
Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is essential for its use in pharmaceutical applications.
Chromatographic Methods for Chiral Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for the enantioselective analysis of chiral amines.[8][9]
-
Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved by using columns packed with a chiral stationary phase. Polysaccharide-based CSPs are widely used and effective for this purpose. The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
-
Mobile Phase Optimization: The composition of the mobile phase is a critical parameter in achieving good resolution. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is common. In SFC, supercritical CO2 is used as the main mobile phase, often with a polar co-solvent like methanol. Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can be used to improve peak shape and resolution.[8]
Typical HPLC/SFC Protocol for Chiral Analysis:
| Step | Procedure | Parameters & Rationale |
| 1. Sample Preparation | Dissolve a small amount of this compound in the mobile phase or a compatible solvent. | Ensures homogeneity and compatibility with the chromatographic system. |
| 2. Column Selection | Choose a suitable chiral stationary phase, such as a polysaccharide-based column. | The selection of the CSP is critical for achieving enantiomeric separation. |
| 3. Method Development | Develop a suitable mobile phase composition and flow rate. For HPLC, this could be a hexane/ethanol mixture. For SFC, a CO2/methanol gradient is often used. | The mobile phase composition is optimized to achieve baseline separation of the enantiomers in a reasonable timeframe. |
| 4. Injection & Run | Inject the sample onto the column and run the analysis. | |
| 5. Detection | Detect the eluting compounds using a suitable detector, such as a UV detector. | |
| 6. Data Analysis | Integrate the peaks corresponding to the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.). | e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 |
Spectroscopic and Spectrometric Analysis
Standard analytical techniques are used to confirm the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
Applications in Drug Development
Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[] The specific stereochemistry of these amines is often crucial for the pharmacological activity and safety profile of the final drug product. This compound serves as a valuable intermediate for introducing a specific chiral motif into a larger molecule.
While specific examples of marketed drugs containing the (R)-2-methoxypropan-1-amine moiety are not readily found in publicly available literature, its structural features suggest its potential use in the synthesis of compounds targeting the central nervous system or other biological systems where stereochemistry plays a key role. Research indicates that similar compounds may have effects on serotonin and norepinephrine pathways.[4]
The general utility of chiral amines in drug synthesis is well-documented. For instance, they are used as key intermediates in the synthesis of various therapeutic agents.[11]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions.
-
Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[2][12]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
This compound is a valuable chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The advancement of stereoselective synthesis methods, particularly biocatalysis, has made this compound more accessible for research and development. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application. As the demand for stereochemically pure drugs continues to grow, the importance of chiral intermediates like this compound is expected to increase.
References
- 1. This compound 95% | CAS: 907545-98-6 | AChemBlock [achemblock.com]
- 2. CAS # 907545-98-6, (2R)-2-Methoxypropan-1-amine hydrochloride, this compound - chemBlink [chemblink.com]
- 3. aboundchem.com [aboundchem.com]
- 4. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Synthesis of (R)-2-Methoxypropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methoxypropan-1-amine hydrochloride is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the primary synthetic methodologies for obtaining this compound. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but also the underlying scientific principles and practical considerations essential for successful synthesis, purification, and characterization.
This document will delve into three core synthetic strategies:
-
Synthesis from a Chiral Precursor: Leveraging the inherent chirality of commercially available starting materials.
-
Asymmetric Synthesis: Creating the desired stereocenter through stereoselective chemical or enzymatic reactions.
-
Chiral Resolution: Separating the desired (R)-enantiomer from a racemic mixture.
Each section will provide detailed experimental protocols, mechanistic insights, and comparative data to inform the selection of the most appropriate synthetic route based on factors such as scalability, cost, and desired enantiomeric purity.
Strategy 1: Synthesis from a Chiral Precursor: The (R)-Alaninol Route
A robust and reliable method for the synthesis of (R)-2-Methoxypropan-1-amine is to start from a readily available and enantiomerically pure precursor, (R)-alaninol. This strategy capitalizes on the existing stereocenter, thereby avoiding the complexities of asymmetric induction or chiral separation. The key transformation in this route is the selective O-methylation of the primary alcohol in (R)-alaninol.
Rationale and Workflow
The primary challenge in the direct methylation of (R)-alaninol is the presence of two nucleophilic sites: the primary amine and the primary hydroxyl group. To achieve selective O-methylation, the more nucleophilic amine group must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and subsequent mild removal under acidic conditions.[1]
The overall synthetic workflow is as follows:
Caption: Synthetic pathway from (R)-alaninol.
Experimental Protocols
Step 1: N-Protection of (R)-Alaninol
-
Principle: The amine group of (R)-alaninol is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base neutralizes the acidic byproduct, tert-butoxycarbamic acid.
-
Protocol:
-
Dissolve (R)-alaninol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-(R)-alaninol.
-
Step 2: O-Methylation of N-Boc-(R)-Alaninol
-
Principle: The hydroxyl group of N-Boc-(R)-alaninol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a Williamson ether synthesis with a methylating agent like methyl iodide (MeI).[2]
-
Protocol:
-
Dissolve N-Boc-(R)-alaninol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the hydrogen gas evolution to cease between additions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude N-Boc-(R)-2-methoxypropan-1-amine. The crude product can be purified by column chromatography on silica gel.
-
Step 3: N-Deprotection and Hydrochloride Salt Formation
-
Principle: The Boc protecting group is removed under acidic conditions.[3] The resulting free amine is then converted to its hydrochloride salt.
-
Protocol:
-
Dissolve the purified N-Boc-(R)-2-methoxypropan-1-amine (1.0 eq) in a suitable organic solvent such as methanol or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) until the solution is acidic.
-
Stir the mixture at room temperature for 1-4 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Strategy 2: Asymmetric Reductive Amination of Methoxyacetone
Asymmetric reductive amination of a prochiral ketone is a highly atom-economical approach to chiral amines. In this strategy, methoxyacetone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly form (R)-2-methoxypropan-1-amine. Both biocatalytic and chemocatalytic methods are viable.
Biocatalytic Approach: (R)-Selective Transaminases
-
Principle: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By using an (R)-selective transaminase, methoxyacetone can be stereoselectively converted to the desired (R)-amine.[4] A common amine donor is isopropylamine, which is converted to acetone, or an amino acid like D-alanine, which is converted to pyruvate. The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the ketone byproduct.[5]
-
Workflow:
Caption: Biocatalytic reductive amination.
-
Protocol:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5).
-
Add methoxyacetone (1.0 eq), the amine donor (e.g., isopropylamine, 1.5-3.0 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).
-
Add the (R)-selective transaminase (e.g., from Aspergillus terreus or an engineered variant).[4]
-
Stir the reaction mixture at a controlled temperature (typically 25-40 °C) for 24-48 hours.
-
Monitor the conversion and enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, acidify the reaction mixture with HCl to stop the enzymatic reaction and precipitate the enzyme.
-
Centrifuge or filter to remove the enzyme.
-
The aqueous solution containing the product can be worked up by basification followed by extraction with an organic solvent, or by distillation.
-
The extracted free amine can then be converted to the hydrochloride salt as described previously.
-
Chemocatalytic Approach
-
Principle: Asymmetric reductive amination can also be achieved using a transition metal catalyst with a chiral ligand. For instance, iridium or rhodium complexes with chiral phosphine ligands have been shown to catalyze the hydrogenation of in situ-formed imines with high enantioselectivity.
-
Protocol:
-
In a high-pressure reactor, combine methoxyacetone (1.0 eq), an ammonia source (e.g., ammonium formate or ammonia gas), a chiral catalyst (e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand), and a suitable solvent (e.g., methanol or toluene).
-
Pressurize the reactor with hydrogen gas (H₂).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction for conversion and ee.
-
After the reaction is complete, cool the reactor and carefully release the pressure.
-
The catalyst can be removed by filtration through a pad of silica gel or celite.
-
The product can be isolated and purified by standard techniques, followed by conversion to the hydrochloride salt.
-
Strategy 3: Chiral Resolution of Racemic 2-Methoxypropan-1-amine
This classical approach involves the synthesis of racemic 2-methoxypropan-1-amine followed by separation of the enantiomers. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Synthesis of Racemic 2-Methoxypropan-1-amine
The racemic amine can be synthesized by standard reductive amination of methoxyacetone with ammonia, followed by reduction of the resulting imine.
Chiral Resolution via Diastereomeric Salt Formation
-
Principle: A racemic amine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6] (+)-Di-p-toluoyl-D-tartaric acid is an effective resolving agent for many amines.[6]
-
Workflow:
Caption: Chiral resolution workflow.
-
Protocol:
-
Dissolve racemic 2-methoxypropan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 eq) in the same solvent, with gentle heating if necessary.
-
Add the resolving agent solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be checked by liberating a small sample with base, extracting, and analyzing by chiral GC or HPLC.
-
To liberate the free amine, suspend the diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is basic (pH > 10).
-
Extract the liberated (R)-2-methoxypropan-1-amine with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched free amine.
-
Convert the free amine to the hydrochloride salt as previously described.
-
Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| From Chiral Precursor | High enantiomeric purity; well-established reactions. | Multi-step synthesis; potential for side reactions. |
| Asymmetric Reductive Amination | Atom-economical; direct route to the chiral amine. | Catalyst development can be challenging and expensive; enzymatic routes may require specific conditions. |
| Chiral Resolution | Utilizes simple starting materials; well-understood technique. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycle loop; can be labor-intensive. |
Characterization of this compound
Proper characterization of the final product is crucial to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point can vary depending on the source, but a typical range should be determined and compared to a reference standard if available.
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy group, the methyl group, the methylene group adjacent to the amine, and the methine proton. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the molecule.
-
-
Chiral Purity: The enantiomeric excess (ee) should be determined using a suitable chiral analytical method, such as chiral HPLC or chiral GC, often after derivatization of the amine.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct and viable routes. The choice of the optimal strategy will depend on the specific requirements of the project, including the desired scale, cost constraints, and available resources. Synthesis from the chiral precursor (R)-alaninol offers a reliable, albeit multi-step, approach with a high degree of stereochemical control. Asymmetric reductive amination, particularly the biocatalytic method, presents a modern, efficient, and environmentally friendly alternative. Chiral resolution remains a practical option, especially when the racemic amine is readily accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to confidently select and execute the most suitable synthetic pathway for their needs.
References
A Researcher's Guide to (R)-2-Methoxypropan-1-amine Hydrochloride: Commercial Sourcing and Quality Assessment
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Significance of (R)-2-Methoxypropan-1-amine Hydrochloride in Drug Discovery
This compound is a chiral primary amine that serves as a valuable intermediate in the synthesis of complex molecular architectures. Its stereospecific nature makes it a crucial component in the development of novel therapeutic agents, where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile. The methoxy group and the chiral center at the C2 position offer unique steric and electronic properties that can be exploited by medicinal chemists to fine-tune the binding affinity and selectivity of drug candidates.
The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical industry, a thorough understanding of the commercial availability and quality assessment of key chiral intermediates like this compound is paramount.
Commercial Supplier Landscape
A critical first step in any research endeavor is the reliable procurement of starting materials. The following table provides a summary of commercial suppliers for this compound (CAS No. 907545-98-6). It is important to note that pricing is often subject to change and may vary based on quantity, purity, and supplier. Researchers are advised to request quotes from multiple suppliers to obtain the best value.
| Supplier | Website | Purity | Availability | Indicative Pricing (for (S)-enantiomer) |
| Ambeed | --INVALID-LINK-- | >95% | In Stock | Request Quote |
| BLD Pharmatech | --INVALID-LINK-- | 95% | In Stock | Request Quote |
| Advanced ChemBlocks | --INVALID-LINK-- | 95% | In Stock | Request Quote |
| Achmem | --INVALID-LINK-- | Not specified | In Stock | Request Quote |
| Key Organics | --INVALID-LINK-- | Not specified | In Stock | Request Quote |
| chemPUR | --INVALID-LINK-- | >95% | In Stock | Request Quote |
| AbacipharmTech | --INVALID-LINK-- | Not specified | In Stock | 100mg: $152.75, 250mg: $241.12, 1g: $613.88, 5g: $1843.45[1] |
| ChemUniverse | --INVALID-LINK-- | 98% | 6 to 8 days | 100MG: $231.00, 250MG: $362.00, 1G: $915.00[2] |
Note: The pricing information for AbacipharmTech and ChemUniverse pertains to the (S)-enantiomer, (S)-2-Methoxypropan-1-amine hydrochloride, and is provided as an estimate for the (R)-enantiomer. Actual prices for the (R)-enantiomer should be confirmed with the suppliers.
Quality Control and Analytical Verification
Ensuring the identity, purity, and enantiomeric excess of this compound is critical for the reproducibility and success of subsequent synthetic steps. The following sections outline key analytical techniques and provide example protocols for in-house verification.
Chemical Structure and Key Identifiers
Caption: Chemical Information for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for confirming the chemical structure of the compound. The spectrum should be consistent with the expected proton environments in the molecule.
Expected ¹H NMR Spectral Features (in D₂O):
-
A doublet corresponding to the methyl protons (CH₃) adjacent to the chiral center.
-
A singlet corresponding to the methoxy protons (OCH₃).
-
A multiplet corresponding to the proton at the chiral center (CH).
-
Two distinct multiplets corresponding to the diastereotopic protons of the methylene group (CH₂).
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural verification.
Step-by-Step NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to confirm the structure. Compare the obtained spectrum with a reference spectrum if available from the supplier or literature.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. A suitable chiral stationary phase (CSP) is required to resolve the two enantiomers.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity by chiral HPLC.
Step-by-Step Chiral HPLC Protocol (Example Method):
This protocol is a starting point and may require optimization based on the specific chiral column and HPLC system used. A method for a similar primary amine is adapted here.[3]
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V2) is a good starting point for screening.
-
Mobile Phase Preparation: A typical mobile phase for normal phase chromatography would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. For reversed-phase, a mixture of water with acetonitrile or methanol, and an acidic or basic modifier, can be used.
-
Sample Preparation: Prepare a stock solution of the racemic standard (if available) and the (R)-enantiomer sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm)
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of this compound to determine its enantiomeric purity.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Synthesis and Potential Impurities
Understanding the synthetic route to this compound can provide insights into potential impurities. One common approach is the stereoselective synthesis from a chiral precursor. An alternative is the enzymatic resolution of a racemic mixture. For example, a transaminase enzyme can be used for the stereoselective synthesis of chiral amines.[4]
Potential impurities could include:
-
The corresponding (S)-enantiomer.
-
Residual starting materials or reagents from the synthesis.
-
By-products of the reaction.
It is advisable to request information on the synthetic route from the supplier to better anticipate and test for potential impurities.
Safety, Handling, and Storage
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to the Safety Data Sheet (SDS) from Key Organics, the compound may cause skin and eye irritation.[5]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
The successful integration of this compound into a drug discovery program hinges on the reliable sourcing of high-quality material. This guide has provided a framework for navigating the commercial supplier landscape and for implementing a robust analytical quality control strategy. By leveraging the information and protocols outlined herein, researchers can proceed with confidence in the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific findings.
References
- 1. (S)-2-Methoxypropan-1-amine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 5. keyorganics.net [keyorganics.net]
Stereochemistry and chirality of 2-methoxypropan-1-amine enantiomers
An In-Depth Technical Guide to the Stereochemistry and Chirality of 2-Methoxypropan-1-amine Enantiomers
Abstract
Chirality is a fundamental principle in modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. 2-Methoxypropan-1-amine, a chiral primary amine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of a stereocenter necessitates the separation and analysis of its individual enantiomers, (R)-2-methoxypropan-1-amine and (S)-2-methoxypropan-1-amine, to harness the desired therapeutic or biological effects while minimizing potential off-target or adverse reactions. This technical guide provides a comprehensive exploration of the stereochemistry of 2-methoxypropan-1-amine, detailing authoritative methods for its asymmetric synthesis, chiral resolution, and enantiomeric purity analysis. The protocols and mechanistic discussions herein are grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a reliable and field-proven resource.
Foundational Stereochemistry of 2-Methoxypropan-1-amine
The molecular structure of 2-methoxypropan-1-amine (C₄H₁₁NO) contains a single stereocenter at the second carbon atom (C2), the point of attachment for four different substituent groups: a methyl group (-CH₃), a methoxymethyl group (-CH₂OCH₃), an amino group (-NH₂), and a hydrogen atom (-H). This structural arrangement gives rise to two non-superimposable mirror images, known as enantiomers.
1.1. Assignment of Stereochemical Configuration (R/S)
The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules:
-
Assign Priority: Priority is assigned to the atoms directly attached to the chiral center based on atomic number. Higher atomic numbers receive higher priority.
-
-NH₂ (Nitrogen, Z=7) → Priority 1
-
-CH₂OCH₃ (Carbon, Z=6, attached to Oxygen) → Priority 2
-
-CH₃ (Carbon, Z=6, attached to Hydrogen) → Priority 3
-
-H (Hydrogen, Z=1) → Priority 4
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest priority group (the hydrogen atom) points away from the observer.
-
Trace the Path: A path is traced from the highest priority group (1) to the second (2) to the third (3).
-
If the path is clockwise , the configuration is designated (R) (from the Latin rectus).
-
If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister).
-

1.2. Physicochemical Properties
Enantiomers share identical physical properties such as boiling point, density, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light.
| Property | Value |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol [2] |
| Appearance | Colorless Liquid[2] |
| Boiling Point | 92-94 °C[3] |
| Density | ~0.844 g/cm³[3] |
| Solubility | Fully miscible in water[2][3] |
| Optical Rotation | (R)-enantiomer: Levorotatory (-) |
| (S)-enantiomer: Dextrorotatory (+)[1][2] |
Strategic Pathways to Enantiopure 2-Methoxypropan-1-amine
Obtaining enantiomerically pure 2-methoxypropan-1-amine is paramount for its application in stereospecific synthesis.[1] Two primary strategies are employed: direct asymmetric synthesis to produce a single enantiomer, or the resolution of a racemic mixture.
2.1. Asymmetric Synthesis: Biocatalysis via Transamination
Asymmetric synthesis provides an elegant and efficient route to a single, desired enantiomer, often minimizing waste. Biocatalytic methods using transaminase enzymes have become a preferred industrial method due to their exceptional stereoselectivity and operation under environmentally benign conditions.[1][4][5]
Causality and Mechanism: The core of this process is the stereoselective transfer of an amino group from an amine donor (e.g., isopropylamine) to the prochiral ketone, 1-methoxy-2-propanone.[5][6] The enzyme's chiral active site precisely controls the orientation of the substrate, ensuring the addition of the amino group to only one face of the ketone, leading to the formation of predominantly one enantiomer (typically the (S)-enantiomer with many common transaminases) with very high enantiomeric excess (>99% ee).[4][5]
Experimental Protocol: Transaminase-Catalyzed Synthesis
-
Bioreactor Setup: To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reagent Addition: Add the amine donor (e.g., 2-aminopropane) and the prochiral ketone substrate (1-methoxy-2-propanone).[6]
-
Enzyme Introduction: Introduce the transaminase enzyme (e.g., from Vibrio fluvialis or an engineered variant) and a cofactor (pyridoxal 5'-phosphate, PLP).[4]
-
Reaction: Maintain the reaction at an optimal temperature (e.g., 40-50°C) with gentle agitation. The reaction equilibrium can be driven forward by removing the acetone byproduct, for example, by conducting the reaction under a vacuum.[5]
-
Monitoring: Monitor the reaction progress and enantiomeric excess (ee%) using chiral HPLC or GC.
-
Workup and Isolation: Once the reaction reaches completion (>97% conversion), terminate it by adjusting the pH.[5] Add a strong base (e.g., 50% NaOH) to deprotonate the amine product.[6]
-
Purification: The free amine product is then isolated from the aqueous mixture via distillation.[6] The final product's purity and ee% are confirmed by analytical methods.
2.2. Chiral Resolution of Racemic Amines
Chiral resolution is a classical and industrially robust method for separating enantiomers from a racemic mixture.[7][8] The strategy relies on converting the enantiomers into diastereomers, which possess different physical properties and can be separated by conventional techniques like fractional crystallization.[9][10]
Causality and Mechanism: The process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.[8][9] For primary amines, L-(+)-tartaric acid is a highly effective and widely available resolving agent.[9][10] The resulting salts, for instance, [(R)-amine,(R,R)-tartrate] and [(S)-amine,(R,R)-tartrate], exhibit different solubilities in a given solvent system. By carefully selecting the solvent (e.g., methanol), one diastereomeric salt will preferentially crystallize, allowing for its physical separation by filtration.[10] The enantiomerically pure amine is then recovered by treating the isolated salt with a base to break the ionic bond.[7][10]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Dissolution: Dissolve L-(+)-tartaric acid (approximately 0.5-1.0 molar equivalents) in warm methanol in a flask.[9][10] In a separate flask, dissolve the racemic 2-methoxypropan-1-amine in methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. The exothermic reaction will form the diastereomeric salts.[10]
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For maximum yield, the flask can be further cooled in an ice bath for 1-2 hours.[9]
-
Isolation of Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble salt.[9]
-
Liberation of Free Amine: Dissolve the collected crystals in water and add a strong base, such as 50% sodium hydroxide solution, until the solution is strongly alkaline (pH > 12).[10] This neutralizes the tartaric acid and liberates the free amine, which may separate as an organic layer.[10]
-
Extraction and Purification: Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC or GC.
Analytical Verification of Enantiomeric Purity
The accurate determination of enantiomeric excess (ee%) is a non-negotiable step to validate the success of a stereoselective synthesis or resolution. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11]
Causality and Mechanism: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[13][14] The chiral environment of the CSP forms transient, diastereomeric complexes with each enantiomer. The difference in the stability and energy of these complexes leads to different retention times on the column, allowing for their separation and quantification. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is crucial to prevent peak tailing and ensure good chromatographic resolution.[13]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Utilize a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Lux® Cellulose-3.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of n-hexane and a polar alcohol like isopropanol (e.g., 90:10 v/v). Add a small concentration of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape.[13]
-
Sample Preparation: Prepare a dilute solution of the 2-methoxypropan-1-amine sample in the mobile phase.
-
Instrumentation Setup: Set the HPLC system with a flow rate of approximately 1.0 mL/min and a UV detection wavelength suitable for the analyte (or a derivatized form).
-
Injection and Elution: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times (t_R).
-
Calculation of Enantiomeric Excess (ee%): Integrate the area under each peak. The ee% is calculated using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Applications in Industry
Enantiomerically pure 2-methoxypropan-1-amine is a valuable intermediate. The (S)-enantiomer, in particular, is a key building block for several commercially important agrochemicals, including the chloroacetamide herbicide S-metolachlor, where the biological activity resides predominantly in this specific stereoisomer.[5] In the pharmaceutical sector, it serves as a precursor for synthesizing complex chiral molecules, including potent kinase inhibitors and melanocortin 4 receptor (MC4R) antagonists being investigated for conditions like obesity.[2][3][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 15. 2-Methoxy-2-methylpropan-1-amine | 89282-70-2 | Benchchem [benchchem.com]
Methodological & Application
Using (R)-2-Methoxypropan-1-amine hydrochloride for chiral resolution of carboxylic acids
Application Notes & Protocols
Topic: High-Efficiency Chiral Resolution of Carboxylic Acids Using (R)-2-Methoxypropan-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its pure components is a process known as chiral resolution, and it represents a pivotal step in the synthesis of safe and effective chemical entities.[1][]
While various methods exist for obtaining enantiomerically pure compounds, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable technique, especially in industrial settings.[4][5][6] This method leverages a simple yet powerful principle: while enantiomers share identical physical properties, diastereomers do not.[1][7] By reacting a racemic carboxylic acid with an enantiomerically pure chiral amine, such as this compound, one can form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4][6]
This document serves as a comprehensive guide to the theory and practice of using this compound as a chiral resolving agent for racemic carboxylic acids. We will delve into the underlying mechanism, provide detailed experimental protocols, and offer insights grounded in practical application.
Mechanism of Resolution: From Enantiomers to Separable Diastereomers
The core of this resolution technique is the transient conversion of a pair of enantiomers into a pair of diastereomers. The reaction of a racemic carboxylic acid, (R/S)-Acid, with an enantiomerically pure resolving agent, (R)-2-Methoxypropan-1-amine, results in the formation of two distinct diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].[7]
These diastereomeric salts are no longer mirror images of each other and thus possess different physicochemical properties, most notably different solubility profiles in a given solvent system.[6][8][9] This difference in solubility is the key to their separation. Through a carefully controlled process of fractional crystallization, one diastereomer will preferentially crystallize from the solution while the other remains in the mother liquor.[4][10] Once the less soluble diastereomeric salt is isolated, the enantiomerically pure carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the free acid.[1][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocol: Enantiomeric Separation of Racemic Carboxylic Acids Using (R)-2-Methoxypropan-1-amine Hydrochloride
Abstract: This document provides a comprehensive guide for the enantiomeric separation of racemic carboxylic acids via diastereomeric salt crystallization, utilizing the chiral resolving agent (R)-2-Methoxypropan-1-amine hydrochloride. The protocol details the underlying principles of diastereomer formation, fractional crystallization, and subsequent liberation of the target enantiomer. A representative protocol for the resolution of a model racemic acid is provided, alongside methodologies for optimization and validation of enantiomeric purity. This guide is intended for researchers, scientists, and professionals in drug development and chiral chemistry.
Introduction: The Imperative of Chirality
Chirality is a fundamental property of molecules in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different biological activities. One enantiomer may provide a desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to isolate a single, pure enantiomer from a racemic mixture (a 1:1 mixture of both enantiomers) is a critical process in pharmaceutical development and fine chemical synthesis.[1][]
Diastereomeric salt crystallization is a classical, robust, and industrially scalable method for achieving this separation, known as chiral resolution.[3][4] The technique leverages the conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure resolving agent. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by conventional methods like fractional crystallization.[3][5]
This application note focuses on the use of this compound as an effective chiral resolving agent for the separation of racemic carboxylic acids.
The Resolving Agent: this compound
(R)-2-Methoxypropan-1-amine is a chiral primary amine that serves as an effective resolving agent for acidic racemates. Supplied as a hydrochloride salt, it is typically liberated in situ or used after a simple basification step to provide the free amine for the resolution process.
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₄H₁₂ClNO |
| Molecular Weight | 125.60 g/mol |
| Appearance | Typically a solid |
| Chirality | (R)-enantiomer |
| Function | Chiral Resolving Agent (Basic) |
The primary amine group provides the basic center to react with a racemic carboxylic acid, forming a pair of diastereomeric ammonium-carboxylate salts. The stereocenter at the C2 position, influenced by the methoxy group, imparts the necessary chirality for differentiation.
Principle of Resolution: The Path to a Single Enantiomer
The entire resolution process is a multi-stage workflow grounded in the differential properties of diastereomers. The core principle involves three main phases: salt formation, selective crystallization, and liberation of the pure enantiomer.
Phase 1: Diastereomeric Salt Formation A racemic carboxylic acid, denoted as (R/S)-Acid, is reacted with the enantiomerically pure (R)-amine. This acid-base reaction yields two diastereomeric salts with distinct stereochemical configurations: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine].
Phase 2: Fractional Crystallization The two diastereomeric salts, having different three-dimensional structures, exhibit different solubilities in a given solvent system.[6] By carefully selecting the solvent and optimizing conditions (e.g., temperature, concentration), a state of supersaturation for the less soluble diastereomer is achieved, causing it to preferentially crystallize out of the solution. The more soluble diastereomer remains in the mother liquor.
Phase 3: Liberation of the Enantiomer The isolated, diastereomerically pure crystalline salt is then treated with a strong acid (e.g., HCl) to break the ionic bond.[7][8] This step protonates the carboxylate, regenerating the enantiomerically enriched carboxylic acid, which can then be isolated. The chiral amine resolving agent remains in the aqueous phase as its hydrochloride salt and can potentially be recovered.
Below is a Graphviz diagram illustrating this logical workflow.
Caption: Workflow for Enantiomeric Resolution by Diastereomeric Salt Crystallization.
Representative Protocol: Resolution of Racemic Ibuprofen
This section provides a detailed, step-by-step protocol for the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using (R)-2-Methoxypropan-1-amine. This protocol is a representative model; optimization of solvent, temperature, and stoichiometry is crucial for adapting it to other racemic acids.[7][8][9][10][11]
Materials and Instrumentation
-
Racemic Carboxylic Acid: Racemic (R/S)-Ibuprofen
-
Resolving Agent: this compound
-
Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Acid: Hydrochloric Acid (HCl, e.g., 2M solution)
-
Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water (for screening)
-
Instrumentation: Magnetic stirrer with hotplate, Erlenmeyer flasks, Büchner funnel with vacuum filtration setup, pH meter or pH paper, Rotary evaporator.
-
Analytical Equipment: Polarimeter, Chiral HPLC or GC system.
Experimental Procedure
Step 1: Liberation of the Free Amine
-
Dissolve a calculated amount of this compound in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of a concentrated strong base (e.g., 50% NaOH solution) while stirring.
-
Extract the liberated free (R)-2-Methoxypropan-1-amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: The free amine is volatile.
Step 2: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of racemic ibuprofen in approximately 100 mL of a suitable solvent (e.g., a 9:1 mixture of hexane:isopropanol). The choice of solvent is critical and should be determined by preliminary screening.[12]
-
Gently warm the solution on a hotplate stirrer to ensure complete dissolution.
-
In a separate container, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the free (R)-2-Methoxypropan-1-amine in a small amount of the same solvent.
-
Slowly add the amine solution dropwise to the warm, stirring solution of racemic ibuprofen.
-
Observe for the formation of a precipitate. If no crystals form upon addition, allow the solution to cool slowly to room temperature, and then in an ice bath. Seeding with a previously formed crystal can induce crystallization.[6]
Step 3: Isolation of the Less Soluble Diastereomeric Salt
-
Once crystallization appears complete (typically after several hours or overnight at low temperature), collect the solid crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals sparingly with a small volume of the ice-cold crystallization solvent to remove residual mother liquor.
-
Dry the crystalline salt to a constant weight. This solid is the diastereomerically enriched salt.
Step 4: Liberation of the Enriched Ibuprofen Enantiomer
-
Suspend the dried diastereomeric salt in water.
-
While stirring vigorously, add 2M HCl dropwise until the solution becomes acidic (pH ~2). This will protonate the ibuprofen and dissolve the amine as its hydrochloride salt.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualization of the Core Mechanism
The fundamental interaction is the acid-base reaction between the chiral amine and the two enantiomers of the carboxylic acid, leading to diastereomers with different spatial arrangements and, consequently, different crystal packing energies and solubilities.
Caption: Formation of diastereomers with distinct physical properties.
Trustworthiness: A Self-Validating System
The integrity of this protocol relies on analytical checkpoints at critical stages. The success of the resolution is not assumed but is quantitatively verified.
-
Monitoring Crystallization: The progress of the resolution can be monitored by taking small aliquots of the mother liquor, removing the solvent, liberating the acid, and analyzing its enantiomeric composition by chiral HPLC. This confirms that the desired enantiomer is being depleted from the solution.
-
Purity of Diastereomeric Salt: The isolated salt can be recrystallized one or more times to improve its diastereomeric purity. The melting point of the salt should become sharp and constant once it is pure.
-
Final Product Validation: The ultimate proof of a successful resolution is the enantiomeric excess (ee) of the final, liberated carboxylic acid. This is determined using established analytical methods.
Methods for Determining Enantiomeric Excess (%ee):
| Method | Principle | Advantages | Considerations |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Highly accurate and precise; provides simultaneous separation and quantification. | Requires method development for specific compounds. |
| Polarimetry | Measures the rotation of plane-polarized light by the chiral sample. | Simple and rapid if the specific rotation of the pure enantiomer is known. | Requires a known standard; less accurate for low %ee values. |
| NMR Spectroscopy | Use of chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; can be used without physical separation. | May require derivatization; sensitivity can be lower than chromatographic methods. |
Enantiomeric excess is calculated as: %ee = (|[Major Enantiomer] - [Minor Enantiomer]| / ([Major Enantiomer] + [Minor Enantiomer])) x 100
Conclusion and Field Insights
The resolution of racemic carboxylic acids using this compound is a powerful application of classical stereochemistry. The success of this technique is not serendipitous but is governed by the thermodynamics of crystallization. The key to a successful resolution lies in systematic optimization, particularly in the choice of solvent, which can dramatically influence the solubility difference between the diastereomeric salts.[12] Researchers are encouraged to perform a solvent screen using small-scale parallel crystallization experiments to identify optimal conditions. Furthermore, the stoichiometry of the resolving agent can be varied; using a sub-stoichiometric amount (e.g., 0.5 equivalents) is often economically and procedurally advantageous.[6] By adhering to the principles and protocols outlined in this guide, scientists can effectively isolate enantiomerically pure carboxylic acids, a crucial step in the development of next-generation pharmaceuticals and chiral materials.
References
- 1. vapourtec.com [vapourtec.com]
- 3. CN104098462A - Resolution method of 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid racemate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. (R)-2-methoxypropan-1-amine | CAS:162356-14-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. The Retort [www1.udel.edu]
- 7. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemconnections.org [chemconnections.org]
- 10. advanceseng.com [advanceseng.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20060079714A1 - Process for the resolution of racemic (R,S) -5-(2-(2-(2- ethoxyphenoxy) ethylamino)propyl)-2-methoxybenzene sulfonamide (tamsulosin), its novel R and S isomers and their salts and processes for their preparation - Google Patents [patents.google.com]
(R)-2-Methoxypropan-1-amine hydrochloride as a chiral building block in asymmetric synthesis
An In-Depth Guide to (R)-2-Methoxypropan-1-amine Hydrochloride as a Chiral Building Block in Asymmetric Synthesis
Introduction: The Architectural Value of a Simple Chiral Amine
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high levels of stereocontrol. This compound is a versatile and economically significant chiral synthon whose utility belies its simple structure. Possessing a primary amine for versatile functionalization, a defined stereogenic center at the C2 position, and a proximal methoxy group capable of chelation, this molecule serves as a powerful tool for introducing chirality into target structures. Its applications span from its use as a transient chiral auxiliary to its permanent incorporation into complex molecules and its role as a foundational element in the synthesis of sophisticated chiral ligands for catalysis. This guide provides an in-depth exploration of its key applications, supported by detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.
Application 1: A Removable Chiral Director - The Chiral Auxiliary Strategy
The concept of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation.[1][2] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. The unique structure of (R)-2-Methoxypropan-1-amine makes it an excellent candidate for this strategy.
Causality of Stereodirection
When (R)-2-Methoxypropan-1-amine is converted into an amide or imine with a prochiral substrate, its stereocenter and methoxy group work in concert to create a sterically and electronically biased environment. The methoxy group's oxygen atom can act as a Lewis basic site, chelating to metal ions from reagents (e.g., in Grignard additions or enolate alkylations). This chelation locks the conformation of the intermediate, effectively shielding one face of the molecule and forcing the incoming reagent to attack from the opposite, less-hindered face. This principle of chelation-controlled stereodirection is a cornerstone of modern asymmetric synthesis.
Workflow: General Strategy for Chiral Auxiliary Use
The following workflow illustrates the general application of a chiral auxiliary in asymmetric synthesis.
Caption: General workflow for employing a chiral auxiliary.
Application 2: Reductive Amination for Diastereoselective C-N Bond Formation
Reductive amination is one of the most robust and widely used methods for synthesizing amines from carbonyl compounds.[3][4][5] When a chiral amine like (R)-2-Methoxypropan-1-amine is reacted with a prochiral aldehyde or ketone, the reaction can proceed with high diastereoselectivity, effectively transferring the amine's chirality to the newly formed stereocenter.
Mechanism and Stereocontrol
The reaction proceeds in two main stages:
-
Imine/Iminium Formation: The primary amine attacks the carbonyl carbon, and after a series of proton transfers and water elimination, forms a C=N double bond (an imine). This step is often catalyzed by mild acid (pH ~5) to facilitate dehydration without fully protonating and deactivating the amine nucleophile.[4]
-
Hydride Reduction: A reducing agent, added in situ, reduces the imine to a secondary amine.
The stereochemical outcome is determined during the hydride reduction step. The bulky substituent at the C2 stereocenter of the amine directs the hydride to attack the iminium carbon from the less sterically hindered face, resulting in one major diastereomer.
Expert Insight: Choice of Reducing Agent
The choice of reducing agent is critical for a successful one-pot reductive amination.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for this transformation. It is mild enough that it will not readily reduce the starting aldehyde or ketone but is reactive enough to reduce the protonated imine (iminium ion) as it forms.[3] This selectivity prevents side reactions and maximizes the yield of the desired amine.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often preferred for its lower toxicity compared to cyanoborohydride, STAB is also a mild and selective reducing agent that is highly effective for reductive aminations.[5]
Protocol: Diastereoselective Synthesis of a Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a generic prochiral ketone (e.g., acetophenone).
| Parameter | Value / Description |
| Reactants | (R)-2-Methoxypropan-1-amine HCl, Acetophenone |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic Acid (catalyst), Triethylamine (to free the amine) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Amine Preparation: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DCM, ~0.2 M). Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Carbonyl Addition: Add the prochiral ketone (1.05 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (~0.1 eq).
-
Initiation of Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired diastereomer.
Mechanism of Diastereoselective Reductive Amination
Caption: Diastereocontrol via hydride attack on the iminium intermediate.
Application 3: Synthesis of Chiral Ligands for Asymmetric Catalysis
The (R)-stereocenter of 2-methoxypropan-1-amine can be permanently installed into ligands for transition metal catalysis. These ligands create a chiral pocket around the metal center, enabling enantioselective transformations such as hydrogenation, hydrosilylation, and cross-coupling reactions.[6][7]
Protocol: Synthesis of a Chiral Schiff Base Ligand Precursor
This protocol outlines the synthesis of a chiral imine (Schiff base) from (R)-2-Methoxypropan-1-amine and salicylaldehyde, a common precursor for Salen-type ligands.
| Parameter | Value / Description |
| Reactants | (R)-2-Methoxypropan-1-amine, Salicylaldehyde |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-4 hours |
Step-by-Step Procedure:
-
Setup: Dissolve salicylaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Amine Addition: Add (R)-2-Methoxypropan-1-amine (1.0 eq) dropwise to the aldehyde solution at room temperature. Note: The free amine is required, so if starting from the hydrochloride salt, it must be neutralized first.
-
Reaction: Stir the mixture. A color change and/or precipitation of the yellow imine product is typically observed. The reaction can be gently heated to reflux to ensure completion.
-
Isolation: Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.
This chiral imine can then be used in various ways:
-
Reduction to the corresponding chiral aminophenol ligand.
-
Complexation directly with metal salts (e.g., Cu(II), Mn(III)) to form chiral catalysts.
Ligand Synthesis Pathway
Caption: Synthesis of chiral ligands from (R)-2-Methoxypropan-1-amine.
Conclusion
This compound is a potent and versatile chiral building block whose value extends across multiple strategic areas of asymmetric synthesis. Its utility as a chiral auxiliary provides a reliable method for diastereoselective transformations. Its application in diastereoselective reductive aminations offers a direct and efficient route to complex chiral amines. Finally, its role as a foundational precursor for chiral ligands enables the development of powerful catalysts for a host of enantioselective reactions. The combination of a defined stereocenter, a reactive primary amine, and a chelating methoxy group ensures that this readily available synthon will remain a staple in the toolbox of synthetic organic chemists.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助劑 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of Amines for HPLC Analysis Using Chiral Reagents
Introduction: The Imperative of Enantiomeric Resolution in Modern Science
In the landscape of drug discovery, clinical diagnostics, and molecular sciences, the chirality of a molecule is not a trivial detail but a critical determinant of its biological activity.[1][2][3][4] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[3][4] Consequently, the ability to accurately separate and quantify individual enantiomers of chiral amines—a common functional group in pharmaceuticals and biomolecules—is of paramount importance for ensuring safety, efficacy, and quality.[1][3]
While direct separation on chiral stationary phases (CSPs) is a powerful technique, an indirect approach involving pre-column derivatization with a chiral derivatizing agent (CDA) offers significant advantages.[2][4] This method converts a pair of enantiomers into a pair of diastereomers.[2][4][5] Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, less expensive, and often more robust achiral HPLC columns.[4][6][7] This application note provides a comprehensive guide to the theory, selection of reagents, detailed protocols, and HPLC method development for the chiral analysis of amines via derivatization.
The Principle of Chiral Derivatization: Transforming Enantiomers into Separable Diastereomers
The core principle of this technique lies in the reaction of the chiral amine analyte with an enantiomerically pure chiral derivatizing agent. This reaction creates a covalent bond, forming two new diastereomeric molecules.
The resulting diastereomers, for instance (R-amine)-(R'-CDA) and (S-amine)-(R'-CDA), now have different spatial arrangements and, therefore, different properties such as polarity, solubility, and interaction with the stationary phase. This difference allows for their separation using standard reversed-phase or normal-phase HPLC.[7]
A Guide to Selecting Chiral Derivatizing Agents
The choice of the chiral derivatizing agent is critical and depends on the nature of the amine (primary or secondary), the desired detection method (UV or fluorescence), and the complexity of the sample matrix. Below is a comparative table of commonly used reagents.
| Reagent | Target Amines | Detection | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Primary & Secondary | UV (340 nm) | Robust reaction, stable derivatives, good resolution for amino acids.[8][9] | Lower sensitivity compared to fluorescent reagents.[10][11] |
| o-Phthalaldehyde (OPA) + Chiral Thiol | Primary | Fluorescence | High sensitivity, rapid reaction.[12][13] | Derivatives can be unstable, does not react with secondary amines.[12][14][15] |
| Mosher's Acid Chloride (MTPA-Cl) | Primary & Secondary | UV | Widely used for determining absolute configuration by NMR.[16][17][18] | Can be prone to racemization, requires careful handling (moisture sensitive).[19] |
| Chiral Chloroformates | Primary & Secondary | UV/Fluorescence | Versatile for amines and alcohols. | Can be less specific and may require optimization. |
| Chiral Isothiocyanates (e.g., GITC) | Primary & Secondary | UV | Good reactivity and stable thiourea derivatives.[6][19] | May require elevated temperatures for complete reaction.[19] |
Expert Insight: For complex biological samples where high sensitivity is required, the OPA/chiral thiol method is often preferred for primary amines due to its fluorescent tag.[12][13] However, for determining the absolute configuration and for broader applicability to both primary and secondary amines, Marfey's reagent and Mosher's acid chloride are robust and well-documented choices.[9][16]
Experimental Protocols
Here, we provide detailed, step-by-step protocols for two of the most widely used derivatization methods.
Protocol 1: Derivatization of Primary and Secondary Amines with Marfey's Reagent (FDAA)
This protocol is adapted from established methods and is particularly effective for amino acid analysis.[8][10][20]
Materials:
-
Sample containing the chiral amine (e.g., 5 µmol)
-
1% (w/v) FDAA in acetone (10 mg FDAA in 1 mL acetone)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M Hydrochloric Acid (HCl)
-
Reaction vials (e.g., 1 mL glass vials)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place 100 µL of the sample solution (containing approximately 5 µmol of the amine) into a reaction vial.
-
Reagent Addition: Add 200 µL of the 1% FDAA solution in acetone to the vial.
-
pH Adjustment: Add 40 µL of 1 M sodium bicarbonate to create mild alkaline conditions, which facilitates the nucleophilic substitution reaction.
-
Incubation: Tightly cap the vial and heat at 40°C for 1 hour in a heating block. This provides the necessary activation energy for the reaction to proceed to completion.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.[8] The sample is now ready for HPLC analysis after any degassing is complete.
Protocol 2: Derivatization of Primary Amines with o-Phthalaldehyde (OPA) and a Chiral Thiol
This method is highly sensitive due to the formation of a fluorescent isoindole derivative.[12][21] N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC) are commonly used chiral thiols.[12][14][15]
Materials:
-
Sample containing the primary amine
-
Borate buffer (e.g., 0.4 M, pH 9.5)
-
OPA reagent solution (e.g., 10 mg/mL in methanol)
-
Chiral thiol solution (e.g., N-acetyl-L-cysteine, 10 mg/mL in methanol)
-
Reaction vials
Procedure:
-
Reagent Preparation: It is crucial to prepare the OPA/thiol derivatizing solution fresh daily due to its limited stability.[12][21] Mix the OPA and chiral thiol solutions in a suitable ratio (e.g., 1:1 v/v) with the borate buffer.
-
Derivatization: In a reaction vial, mix the amine sample with the freshly prepared OPA/thiol reagent solution. The reaction is typically very fast and proceeds at room temperature, often within minutes.[21] Automated pre-column derivatization using an autosampler is highly recommended to ensure reproducibility and overcome the instability of the derivatives.[12]
-
Injection: Inject the derivatized sample onto the HPLC system immediately.
Causality Note: The borate buffer maintains the basic pH required for the reaction between OPA, the primary amine, and the thiol to form the fluorescent isoindole derivative. The chiral thiol introduces the second chiral center, leading to the formation of diastereomers.[13]
HPLC-UHPLC Method Development for Diastereomer Separation
Once the derivatization is complete, the focus shifts to the chromatographic separation of the newly formed diastereomers.
Column Selection:
-
Stationary Phase: A standard reversed-phase C18 or C8 column is typically sufficient for separating the diastereomers.[8][19] The differences in polarity between the diastereomers are generally large enough for good resolution on these achiral phases.
-
Particle Size: For higher efficiency and faster analysis times, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or core-shell particles) are recommended.[22]
Mobile Phase Optimization:
-
Composition: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol).[12][23]
-
Gradient Elution: A gradient elution, where the percentage of the organic modifier is increased over time, is often necessary to resolve all diastereomers from the reagent peaks and other matrix components, especially in complex samples.
-
pH and Additives: The pH of the aqueous mobile phase can influence the retention and peak shape. For amine derivatives, slightly acidic conditions (pH 3-6) are common. Additives like triethylamine may be used to improve the peak shape of basic compounds.[24]
Detection:
-
UV-Vis: For derivatives with a chromophore, such as those from FDAA (λmax ≈ 340 nm), a UV-Vis detector is used.[8][10]
-
Fluorescence: For highly sensitive analysis of derivatives from reagents like OPA/chiral thiol, a fluorescence detector is employed (e.g., λex = 340 nm, λem = 450 nm).[13]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and can aid in the identification of unknown chiral amines.[3][25]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivatization Yield | Incorrect pH; Reagent degradation; Insufficient incubation time/temperature. | Verify the pH of the reaction mixture. Prepare fresh reagent solutions.[12][21] Optimize incubation parameters. |
| Poor Chromatographic Resolution | Inappropriate mobile phase composition or gradient; Column inefficiency. | Optimize the gradient slope and mobile phase composition. Use a new or higher-efficiency column. |
| Extra Peaks in the Chromatogram | Side reactions; Impurities in the sample or reagents; Reagent hydrolysis. | Use high-purity reagents and solvents. Run a reagent blank to identify artifact peaks. |
| Peak Tailing | Secondary interactions with the stationary phase; Column overload. | Adjust mobile phase pH or add a competing base (e.g., triethylamine).[24] Inject a smaller sample volume. |
| Irreproducible Retention Times | Unstable derivatives (e.g., OPA); Fluctuations in column temperature. | Use an autosampler for automated and timed derivatization and injection.[12] Use a column oven for temperature control. |
Conclusion and Future Perspectives
The derivatization of chiral amines with chiral reagents is a robust, versatile, and cost-effective strategy for enantiomeric analysis by HPLC. It circumvents the need for expensive chiral stationary phases and allows for the use of widely available reversed-phase columns and methodologies. The choice of reagent and protocol can be tailored to meet the specific sensitivity and sample matrix requirements of the analysis. As the demand for enantiopure pharmaceuticals and detailed metabolomic profiling continues to grow, the principles and protocols outlined in this guide will remain an essential tool for researchers and scientists in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MTPA (Mosher) amides of cyclic secondary amines: Conformational aspects and a useful method for assignment of amine configuration | Semantic Scholar [semanticscholar.org]
- 19. High-performance liquid chromatographic resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) with four chiral reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Enantiomeric Excess using (R)-2-Methoxypropan-1-amine hydrochloride as a Chiral Derivatizing Agent in NMR Spectroscopy
Introduction: The Principle of Chiral Derivatization for Enantiomeric Excess Determination
In the realm of pharmaceutical development and asymmetric synthesis, the accurate determination of the enantiomeric purity of chiral molecules is of paramount importance. Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their differentiation and quantification challenging. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, cannot directly distinguish between enantiomers due to their identical magnetic properties.[1]
To overcome this limitation, a widely employed strategy is the use of a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with the enantiomeric mixture of the analyte to form a pair of diastereomers.[2] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, including unique NMR spectra.[2] This conversion allows for the quantification of the original enantiomers by integrating the signals of the newly formed diastereomers.
(R)-2-Methoxypropan-1-amine hydrochloride is a valuable CDA, particularly for the analysis of chiral carboxylic acids and activated alcohols. The presence of a stereogenic center adjacent to the reactive amine functionality, along with the methoxy group, creates a distinct chiral environment upon derivatization. This leads to differential shielding and deshielding effects on the nuclei of the analyte in the resulting diastereomeric amides or carbamates, enabling their resolution in the NMR spectrum.
Mechanism of Chiral Recognition
The efficacy of (R)-2-Methoxypropan-1-amine as a CDA lies in its ability to form diastereomeric amides with chiral carboxylic acids. The reaction proceeds via the coupling of the primary amine of the CDA with the carboxyl group of the analyte, typically facilitated by a coupling agent to form a stable amide bond.
Once the diastereomeric amides are formed, the distinct spatial arrangement of the substituents around the two chiral centers (one on the CDA and one on the analyte) leads to different magnetic environments for the nuclei in each diastereomer. The methoxy group and the methyl group on the CDA can induce significant chemical shift differences (Δδ) in the protons and carbons of the analyte moiety, and vice versa. These differences arise from through-space anisotropic effects, where the electron clouds of nearby functional groups shield or deshield certain nuclei. The rigidity of the newly formed amide bond restricts free rotation, leading to a more defined conformation and enhancing the observable chemical shift non-equivalence.
Applicability and Scope
This compound is primarily suitable for the derivatization of:
-
Chiral Carboxylic Acids: The free amine, generated in situ from the hydrochloride salt, readily couples with carboxylic acids to form stable diastereomeric amides.
-
Chiral Alcohols: While direct reaction with alcohols is not feasible, they can be converted into a more reactive species, such as a chloroformate or activated ester, which can then react with the amine to form diastereomeric carbamates.
-
Chiral Acyl Chlorides and Anhydrides: These activated carboxylic acid derivatives react directly with the amine without the need for a coupling agent.
Experimental Protocols
Protocol 1: In-Situ Derivatization of a Chiral Carboxylic Acid in an NMR Tube
This protocol describes a rapid and efficient method for the determination of enantiomeric excess of a chiral carboxylic acid directly within an NMR tube, minimizing sample handling and waste.
Materials:
-
This compound
-
Chiral carboxylic acid analyte
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry vial, accurately weigh approximately 5-10 mg of the chiral carboxylic acid analyte.
-
Reagent Preparation: In a separate vial, prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 20 mg/mL in CDCl₃).
-
Derivatization in the NMR Tube: a. Dissolve the weighed chiral carboxylic acid in approximately 0.6 mL of the deuterated solvent directly in the NMR tube. b. Add 1.1 equivalents of this compound solution to the NMR tube. c. Add 1.2 equivalents of EDC to the mixture. If the reaction is sluggish, a catalytic amount of DMAP (0.1 equivalents) can be added. d. Cap the NMR tube and shake gently to ensure thorough mixing. e. Allow the reaction to proceed at room temperature. Monitor the reaction progress by acquiring periodic ¹H NMR spectra. The reaction is typically complete within 30-60 minutes.
-
NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum of the reaction mixture. b. If necessary, acquire a ¹³C NMR spectrum for further analysis.
Data Analysis and Interpretation
The determination of enantiomeric excess (e.e.) is achieved by analyzing the NMR spectrum of the diastereomeric mixture.
-
Identification of Diastereomeric Signals: In the ¹H or ¹³C NMR spectrum, identify the signals that are well-resolved for the two diastereomers. Protons or carbons close to the chiral center of the analyte are most likely to exhibit the largest chemical shift differences (Δδ). For amides formed from (R)-2-Methoxypropan-1-amine, the methoxy protons, the methyl protons, or the methine proton of the CDA itself can also show good separation.
-
Integration of Signals: Carefully integrate the well-resolved signals corresponding to each diastereomer. Let the integration values be I₁ and I₂.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula:
e.e. (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
Illustrative Data:
The following table provides hypothetical but realistic ¹H NMR data for the derivatization of a racemic chiral carboxylic acid, 2-phenylpropanoic acid, with (R)-2-Methoxypropan-1-amine.
| Proton | Diastereomer 1 (R,R) δ (ppm) | Diastereomer 2 (S,R) δ (ppm) | Δδ (ppm) |
| Analyte α-CH | 3.62 | 3.55 | 0.07 |
| Analyte α-CH₃ | 1.51 | 1.45 | 0.06 |
| CDA O-CH₃ | 3.35 | 3.38 | 0.03 |
| CDA C-CH₃ | 1.12 | 1.18 | 0.06 |
Note: The actual chemical shifts and Δδ values will vary depending on the specific analyte and the NMR solvent used. The key is to identify any pair of well-resolved signals for accurate integration.
Visualizing the Workflow
The overall workflow for determining enantiomeric excess using this compound can be visualized as follows:
Figure 1. Workflow for enantiomeric excess determination.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, the presence of unreacted analyte can complicate the spectrum. Ensure the use of a slight excess of the CDA and coupling agent, and allow sufficient reaction time.
-
Poor Signal Resolution: If the diastereomeric signals are not well-resolved, try changing the deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts through solvent effects. Lowering the temperature of the NMR experiment can also sometimes improve resolution by slowing down conformational exchange.
-
Presence of Water: Water can hydrolyze the activated intermediate and reduce the yield of the desired amide. Use dry solvents and reagents if possible.
-
Kinetic Resolution: It is important to ensure that the derivatization reaction itself does not proceed at different rates for the two enantiomers (kinetic resolution), which would lead to an inaccurate determination of the e.e. Using a sufficient excess of the CDA and allowing the reaction to go to completion can minimize this risk.
Conclusion
This compound is a versatile and effective chiral derivatizing agent for the determination of enantiomeric excess of chiral carboxylic acids and their derivatives by NMR spectroscopy. The formation of diastereomeric amides with distinct NMR signals allows for straightforward quantification. The in-situ derivatization protocol offers a rapid and efficient workflow, making it a valuable tool for researchers in drug discovery and synthetic chemistry.
References
The Strategic Application of (R)-2-Methoxypropan-1-amine Hydrochloride in Asymmetric Catalysis: A Guide for the Modern Chemist
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Chiral amines, in particular, serve as versatile scaffolds for the construction of highly effective ligands and catalysts for asymmetric transformations. This guide focuses on (R)-2-Methoxypropan-1-amine hydrochloride , a chiral building block with significant potential in asymmetric catalysis. While its direct application as a primary ligand is an emerging area, its structural motifs—a primary amine for versatile derivatization and a stereocenter adjacent to a coordinating methoxy group—make it a compelling candidate for the development of novel catalytic systems.
This document moves beyond a simple recitation of facts, providing a deep dive into the rationale behind the use of this ligand, detailed protocols for its derivatization and potential application, and a forward-looking perspective on its role in asymmetric synthesis.
Core Principles and Advantages of (R)-2-Methoxypropan-1-amine as a Chiral Ligand Precursor
This compound is more than just a chiral amine; it is a strategic starting material for the synthesis of more complex and highly effective chiral ligands. The primary amine functionality is a gateway to a multitude of ligand classes, including Schiff bases, phosphoramidites, and chiral auxiliaries. The presence of the methoxy group at the 2-position can play a crucial role in catalysis through secondary coordination to the metal center, potentially enhancing both the stability of the catalytic complex and the enantioselectivity of the transformation.
The hydrochloride salt form ensures stability and ease of handling. The free amine, which is the active form for ligand synthesis, can be readily liberated in situ or through a simple workup procedure.
Synthesis of this compound
The enantiomerically pure this compound is typically synthesized from readily available chiral precursors. One common route involves the stereospecific reduction of an appropriate oxime or the amination of a chiral alcohol derivative. Enzymatic resolutions are also employed to obtain the desired enantiomer with high purity.
Application in Asymmetric Catalysis: From Building Block to Bespoke Ligand
The true potential of (R)-2-Methoxypropan-1-amine lies in its role as a precursor to sophisticated chiral ligands. Below, we explore its derivatization into two major classes of ligands and provide detailed, albeit representative, protocols for their application in key asymmetric transformations.
Derivatization to Chiral Schiff Base Ligands for Asymmetric Reductions
Chiral Schiff bases are a cornerstone of asymmetric catalysis, particularly in the reduction of ketones and imines. The imine nitrogen and another heteroatom from the aldehyde or ketone precursor can form a bidentate ligand, creating a well-defined chiral pocket around a metal center.
Protocol 1: Synthesis of a Chiral Schiff Base Ligand from (R)-2-Methoxypropan-1-amine
-
Objective: To prepare a chiral Schiff base ligand for use in the asymmetric transfer hydrogenation of prochiral ketones.
-
Materials:
-
This compound
-
Salicylaldehyde (or a substituted derivative)
-
Triethylamine (or another suitable base)
-
Anhydrous methanol
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Add activated 4 Å molecular sieves to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter to remove the molecular sieves.
-
Remove the solvent under reduced pressure to yield the crude Schiff base ligand, which can be purified by column chromatography or recrystallization.
-
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Schiff Base-Ruthenium Catalyst
-
Objective: To perform the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol.
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand from Protocol 1 (0.022 eq) and [Ru(p-cymene)Cl₂]₂ (0.01 eq) in anhydrous isopropanol.
-
Stir the mixture at 80°C for 1 hour to form the active catalyst.
-
-
Reaction Procedure:
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (1.0 eq) to the flask.
-
Add a solution of potassium hydroxide (0.1 eq) in isopropanol.
-
Stir the reaction at room temperature and monitor by GC or TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The enantiomeric excess of the product, (R)-1-phenylethanol, can be determined by chiral HPLC or GC.
-
| Reactant | Product | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 1 | >95 | >90 |
| p-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 1 | >95 | >92 |
| p-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 1 | >95 | >88 |
Table 1: Representative Results for Asymmetric Transfer Hydrogenation. Note: These are expected results based on analogous systems. Actual results may vary.
Diagram 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic Amines Using Lipase
Introduction: The Imperative for Enantiopure Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value chemicals, most notably active pharmaceutical ingredients (APIs).[1][2][][4] The stereochemistry of an amine can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[5] Consequently, the development of efficient, scalable, and sustainable methods for obtaining enantiomerically pure amines is a critical endeavor for researchers in drug discovery and development.[6][7]
Among the various strategies for chiral separation, enzymatic kinetic resolution (EKR) has emerged as a powerful and widely adopted technique.[8][9] This approach leverages the inherent stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic amine. Lipases, a class of hydrolases, are highly effective biocatalysts for this purpose due to their broad substrate specificity, high enantioselectivity, and operational stability in non-aqueous environments.[10][11][12] This application note provides a comprehensive guide to the principles and practice of lipase-catalyzed kinetic resolution of racemic amines, offering detailed protocols and expert insights to facilitate successful implementation in the laboratory.
The Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is predicated on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of lipase-catalyzed resolution of racemic amines, the enzyme selectively acylates one enantiomer at a much faster rate than the other.[1][13] This results in a reaction mixture containing one enantiomer as the acylated product (amide) and the other as the unreacted amine.
The process can be represented as follows:
(R,S)-Amine + Acyl Donor ---(Lipase)--> (R)-Amide + (S)-Amine (unreacted)
The success of this process hinges on the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E). A high E value signifies a large difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric excess (ee).
Key Experimental Parameters and Considerations
The efficiency and selectivity of a lipase-catalyzed kinetic resolution are influenced by several critical factors. Careful optimization of these parameters is essential for achieving high conversions and enantiomeric excesses.
Choice of Lipase
The selection of the lipase is arguably the most crucial decision. Different lipases exhibit varying degrees of enantioselectivity towards different amine substrates. Lipase B from Candida antarctica (CALB) is one of the most widely used and effective biocatalysts for the resolution of chiral amines.[10][11][14] It is commercially available in an immobilized form, such as Novozym 435, which enhances its stability and facilitates its recovery and reuse.[10][15] Other lipases, such as those from Pseudomonas cepacia and Aspergillus niger, have also been successfully employed.[16][17][18]
The Acyl Donor
The choice of the acyl donor can significantly impact the reaction rate and enantioselectivity.[14] Simple esters like ethyl acetate are commonly used.[19] However, more activated esters can enhance the reaction rate. For instance, isopropyl 2-ethoxyacetate and diisopropyl malonate have been shown to be highly effective acylating agents in CALB-catalyzed resolutions.[10][14] The structure of the acyl donor can influence the steric and electronic interactions within the enzyme's active site, thereby affecting its selectivity.
The Solvent
The reaction medium plays a pivotal role in modulating lipase activity and stability. Lipases are typically used in non-polar organic solvents such as toluene, hexane, or methyl tert-butyl ether (MTBE).[13][15][20] These solvents help to minimize the water content, which can lead to undesired hydrolysis of the acyl donor and the product amide. The choice of solvent can also influence the enzyme's conformation and, consequently, its catalytic properties.
Temperature
The reaction temperature affects both the rate of the reaction and the stability of the enzyme. A temperature range of 30-50°C is generally optimal for most lipase-catalyzed resolutions.[13][20] Higher temperatures can lead to faster reaction rates but may also cause enzyme denaturation and a decrease in enantioselectivity.
Detailed Protocol: Kinetic Resolution of a Racemic Primary Amine
This protocol provides a general framework for the kinetic resolution of a racemic primary amine using an immobilized lipase. It is intended to be a starting point, and optimization of the reaction conditions for a specific substrate is highly recommended.
Materials
-
Racemic amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, isopropyl 2-ethoxyacetate) (0.5 - 1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435) (10-50 mg per mmol of amine)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
-
Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.
-
Addition of Reagents: Add the acylating agent (0.5-1.0 equiv) to the solution.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50°C).
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or HPLC with a chiral column. The goal is to achieve approximately 50% conversion, which theoretically yields the highest enantiomeric excess for both the unreacted amine and the acylated product.
-
Reaction Quench and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
Work-up and Purification: The filtrate contains the unreacted amine and the product amide. These can be separated by standard techniques such as column chromatography or acid-base extraction.
-
Characterization: Determine the enantiomeric excess of the separated unreacted amine and the product amide using chiral GC or HPLC.
Data Presentation: Comparative Performance of Lipases
The following table summarizes typical results for the kinetic resolution of 1-phenylethylamine, a common model substrate, under various conditions reported in the literature. This data is intended to provide a comparative overview of the efficiencies of different approaches.[13]
| Racemic Amine | Acylating Agent | Biocatalyst | Solvent | Conversion (%) | ee (%) of Unreacted Amine | ee (%) of Product | Selectivity Factor (E) |
| 1-Phenylethylamine | Ethyl Acetate | Novozym 435 | Toluene | 48 | >99 (R) | 96 (S) | >200 |
| 1-Phenylethylamine | Isopropyl Methoxyacetate | Sol-gel CAL-B | Solvent-free | 48 | N/A | 97 (R) | High |
| 2-Aminoheptane | Diisopropyl Malonate | CALB | N/A | 50 | N/A | >99 (R) | High |
Troubleshooting and Advanced Considerations
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature (while monitoring enzyme stability), using a more activated acyl donor, or increasing the enzyme loading.
-
Low Enantioselectivity: This may be due to an inappropriate choice of lipase, solvent, or acyl donor. Screening different combinations is often necessary. Additionally, ensure the reaction is not allowed to proceed significantly beyond 50% conversion, as this can erode the enantiomeric excess of the product.
-
Enzyme Immobilization: For large-scale applications or continuous flow processes, immobilizing the lipase on a solid support is highly advantageous.[21][22][23] Immobilization can improve the enzyme's stability, reusability, and ease of separation from the reaction mixture. Various supports, including magnetic nanoparticles and mesoporous cellular foams, have been successfully used.[10][23][24]
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limitation of kinetic resolution, dynamic kinetic resolution can be employed.[9][23] DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product.[15][25]
Conclusion
Lipase-catalyzed kinetic resolution is a robust and versatile methodology for the preparation of enantiomerically enriched amines. Its operational simplicity, mild reaction conditions, and the commercial availability of highly effective lipases make it an attractive strategy for both academic research and industrial applications. By carefully selecting the enzyme and optimizing the reaction parameters, researchers can achieve high levels of enantioselectivity and yield, paving the way for the efficient synthesis of chiral amines for drug development and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamine - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chimia.ch [chimia.ch]
- 20. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. View of Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst [chimia.ch]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereomeric Salt Crystallization with (R)-2-Methoxypropan-1-amine hydrochloride
Welcome to the technical support resource for the chiral resolution of acidic compounds using (R)-2-Methoxypropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental challenges, and optimize diastereomeric salt crystallization protocols.
The Principle of Diastereomeric Resolution
Chiral resolution via diastereomeric salt formation is a robust and scalable technique for separating enantiomers.[1][2] The process relies on reacting a racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a resolving agent—in this case, the chiral base (R)-2-Methoxypropan-1-amine. This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[1][3] This solubility difference allows for the selective crystallization of the less soluble diastereomer, enabling their separation.[4][5]
The success of this technique is not guaranteed and often requires systematic optimization. Key factors influencing the outcome include the choice of solvent, the stoichiometry between the acid and the resolving agent, temperature control, and the level of supersaturation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What types of racemic compounds can be resolved using this compound?
A: As a chiral amine (a base), this compound is suitable for the resolution of racemic compounds containing an acidic functional group. This most commonly includes carboxylic acids, but can also apply to sulfonic acids or other sufficiently acidic moieties capable of forming a stable salt.[4]
Q2: How do I select an appropriate starting solvent for my crystallization?
A: Solvent selection is the most critical parameter.[6] The ideal solvent or solvent mixture should exhibit a significant difference in solubility between the two diastereomeric salts.[6][8] A systematic screening process is the most effective approach.[9] Start with solvents of varying polarities in which the racemic starting material has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), often in combination with an anti-solvent like heptane or toluene to induce precipitation.[8]
Q3: What is the correct stoichiometry to use? Should I always use a 1:1 molar ratio?
A: A 1:1 molar ratio of the racemic acid to the (R)-2-Methoxypropan-1-amine resolving agent is a common starting point.[6] However, this is not always optimal. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective, as it ensures that only the less soluble salt can precipitate, potentially leading to higher initial purity.[8] It is recommended to screen different ratios during the optimization phase.
Q4: How can I determine the success of my resolution experiment?
A: The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of your products should be analyzed using a chiral High-Performance Liquid Chromatography (HPLC) method. You will need to analyze both the crystalline solid and the remaining mother liquor. This analysis will tell you the purity of your crystallized salt and which enantiomer has been enriched in each phase.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine diastereomeric ratios in some cases.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates
Q: I've mixed my racemic acid and this compound in a solvent, but after cooling, I either see no precipitation or a sticky oil forms at the bottom of my flask. What is happening and what should I do?
A: This is one of the most common challenges in crystallization development. Oiling out occurs when the salt separates from the solution as a liquid phase instead of an ordered solid crystal lattice.[8] This typically points to issues with the chosen solvent system or the degree of supersaturation.
Possible Causes & Step-by-Step Solutions:
-
Inappropriate Solvent System: The solvent may be too effective, keeping both diastereomeric salts fully dissolved, or it may be too poor, causing them to crash out of solution as an oil.[8][9]
-
Solution: Conduct a systematic solvent screen. Use a small amount of your racemic acid and resolving agent in an array of vials with different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/anti-solvent mixtures (e.g., isopropanol/heptane).[6][8] Observe which systems yield crystalline solids.
-
-
Supersaturation Level is Not Optimal:
-
Insufficient Supersaturation: The concentration of the salt is below its solubility limit.
-
Excessively High Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation that favors the formation of a disordered oil over an ordered crystal.[8]
-
Solution: Start with a more dilute solution. Add a small amount of additional primary solvent to the oiled-out mixture and gently heat until it redissolves, then attempt to cool more slowly.[9]
-
-
-
High Level of Impurities: Impurities in either the racemic starting material or the resolving agent can inhibit crystal nucleation and growth.[8]
-
Solution: Ensure the purity of your starting materials. If necessary, perform a purification step (e.g., recrystallization or column chromatography) on your racemic acid before attempting the resolution.
-
-
Cooling Rate is Too Fast: Rapid cooling can shock the system, promoting oiling out.
-
Solution: Implement a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature before transferring it to a colder environment like a refrigerator.[11]
-
Troubleshooting Decision Tree: Oiling Out
Caption: Decision tree for troubleshooting oiling out.
Issue 2: The Yield of the Desired Diastereomeric Salt is Low
Q: I am getting crystals, but the final isolated mass is very low. How can I improve the yield?
A: Low yield suggests that a significant portion of the desired, less soluble diastereomer remains in the mother liquor. This can be addressed by optimizing several experimental parameters.
Possible Causes & Step-by-Step Solutions:
-
High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have significant solubility in the chosen solvent system.[8]
-
Non-Optimal Stoichiometry: The molar ratio of the resolving agent may not be ideal for maximizing the precipitation of the desired salt.[6]
-
Solution: Evaluate different molar ratios. While a 1:1 ratio is a good start, sometimes a slight excess or deficit of the resolving agent can improve yield.
-
-
Premature Isolation: The crystallization process may not have been complete when the crystals were filtered.
-
Solution: Increase the crystallization time. Monitor the concentration of the mother liquor by a technique like HPLC over time to determine when equilibrium has been reached.
-
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer can epimerize in solution to the desired, less soluble diastereomer, this can dramatically increase yields, sometimes approaching 100%.[6]
-
Solution: This advanced technique requires specific conditions, often the presence of a catalytic base, to facilitate the equilibrium shift. Investigating the stability of your compound's chiral center under basic conditions is a prerequisite.
-
Issue 3: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low
Q: My chiral HPLC analysis shows that the crystallized solid is only slightly enriched in the desired diastereomer (e.g., 60:40 ratio). How can I improve the purity?
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation.[8]
Possible Causes & Step-by-Step Solutions:
-
Poor Solvent Selectivity: The chosen solvent system is not effective at discriminating between the two diastereomers.
-
Solution: This is the most common cause. A thorough solvent screen is essential to find a system that maximizes the solubility difference between the two salts.[9]
-
-
Recrystallization is Needed: A single crystallization step is often insufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations. Dissolve the obtained crystals in a minimum amount of the hot solvent system and allow them to cool slowly again. Each recrystallization step should increase the diastereomeric purity.[8]
-
-
Crystallization Rate is Too High: If crystallization happens too quickly, the more soluble diastereomer can get trapped in the crystal lattice of the less soluble one.
-
Solution: Reduce the rate of supersaturation. This can be achieved by starting with a more dilute solution, cooling the solution more slowly, or adding the anti-solvent at a much slower rate.[11]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: In a flask, dissolve the racemic acid (1.0 eq.) in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60 °C). In a separate vessel, dissolve this compound (0.5-1.0 eq.) in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the racemic acid solution with constant stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.[9] The solution can then be placed in a refrigerator (4 °C) for 12-24 hours to maximize precipitation.[11]
-
Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Analysis: Dry the crystals and analyze the diastereomeric purity by chiral HPLC. Also, analyze the mother liquor to determine the composition of the more soluble diastereomer.
-
Regeneration: To recover the enantiomerically enriched acid, dissolve the purified diastereomeric salt in water, basify the solution (e.g., with NaOH) to deprotonate the amine, and extract the free acid into an organic solvent (e.g., ethyl acetate).[11]
General Workflow Diagram
Caption: General workflow for chiral resolution.
Table 1: Common Solvents for Diastereomeric Crystallization
| Solvent | Polarity Index | Typical Role | Notes |
| Methanol | 5.1 | Primary Solvent | High dissolving power; often requires an anti-solvent. |
| Ethanol | 4.3 | Primary Solvent | Good general-purpose solvent for many organic acids. |
| Isopropanol (IPA) | 3.9 | Primary Solvent | Lower polarity than ethanol; widely used and effective. |
| Acetonitrile | 5.8 | Primary Solvent | Aprotic polar solvent, can offer different selectivity. |
| Ethyl Acetate | 4.4 | Primary Solvent | Medium polarity, good for less polar compounds. |
| Heptane/Hexane | 0.1 | Anti-Solvent | Non-polar, used to induce precipitation from more polar solvents. |
| Toluene | 2.4 | Anti-Solvent | Aromatic, can offer unique solvating properties. |
| Water | 10.2 | Primary/Anti | Used for highly polar compounds or as an anti-solvent for organics. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. approcess.com [approcess.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Separations
Welcome to the Technical Support Center for Chiral Separations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal enantiomeric excess (e.e.) in their chromatographic separations. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors. Chiral separations are nuanced, and success often lies in a systematic and well-understood approach to optimization.
This guide is divided into two main sections:
-
A Troubleshooting Guide: A workflow-oriented section to help you diagnose and resolve specific issues with low enantiomeric excess.
-
Frequently Asked Questions (FAQs): To address common queries and provide a broader understanding of the principles of chiral chromatography.
Troubleshooting Guide: A Systematic Approach to Improving Enantiomeric Excess
Low enantiomeric excess is a common hurdle in chiral method development. The following guide provides a structured approach to identifying and rectifying the root cause of poor or non-existent separation.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
This is the most frequent challenge and can stem from several factors. The following workflow will guide you through a process of systematic optimization.
Caption: Troubleshooting workflow for poor or no resolution.
The interaction between your analyte and the chiral stationary phase is the cornerstone of enantiomeric separation.[1][2] If there is no hint of separation, the chosen CSP may not be suitable for your molecule.
-
Action: If you have not already done so, perform a column screening study. It is recommended to screen a set of columns with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type).[3][4][5]
-
Rationale: Different CSPs offer unique chiral recognition mechanisms.[6] For instance, polysaccharide-based columns (e.g., cellulose or amylose derivatives) create chiral pockets, while macrocyclic glycopeptide phases offer a variety of interactions including hydrogen bonding, dipole-dipole, and ionic interactions.[6][7] A systematic screening is the most effective way to identify a promising stationary phase.[6][8]
The mobile phase composition plays a critical role in modulating the interactions between the enantiomers and the CSP.[9]
-
Action: Systematically vary the mobile phase composition. This includes changing the type of organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its percentage in the mobile phase.
-
Rationale: The organic modifier influences the polarity of the mobile phase and can affect the conformation of the chiral selector on the stationary phase, thereby altering enantioselectivity.[5]
Protocol: Mobile Phase Screening
-
Initial Conditions: Start with a common mobile phase for your chosen column type (e.g., for a polysaccharide column in normal phase, begin with a Hexane/Isopropanol mixture).
-
Vary Modifier Concentration: Adjust the percentage of the organic modifier in 5-10% increments.
-
Change Modifier Type: If varying the concentration is not fruitful, switch to a different alcohol (e.g., ethanol) and repeat the process.
-
Consider Additives: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid - TFA) or basic (e.g., 0.1% diethylamine - DEA) additive can significantly improve peak shape and resolution.[10][11] These additives can suppress unwanted interactions with residual silanols on the silica support.[12]
| Mobile Phase Composition | Effect on a Hypothetical Basic Analyte |
| 90:10 Hexane:Isopropanol | Poor resolution, significant peak tailing |
| 80:20 Hexane:Isopropanol | Improved resolution, reduced tailing |
| 80:20:0.1 Hexane:Isopropanol:DEA | Baseline resolution, symmetrical peaks |
Temperature has a complex and often unpredictable effect on chiral separations.[13]
-
Action: Analyze your sample at a range of temperatures (e.g., in 5°C increments from 15°C to 40°C).
-
Rationale: Generally, lower temperatures increase chiral selectivity by enhancing the subtle intermolecular forces responsible for enantiomeric differentiation.[3][4][13] However, higher temperatures can improve peak efficiency and shape.[3][4] In some cases, increasing temperature can lead to better resolution or even a reversal of the enantiomer elution order.[14][15] Therefore, a temperature optimization study is crucial. The separation of some enantiomers is an enthalpy-controlled process, meaning that temperature changes can have a significant impact on the thermodynamics of the separation.[16][17]
Protocol: Temperature Optimization Study
-
Set an Initial Temperature: Begin at ambient temperature (e.g., 25°C).
-
Decrease Temperature: Lower the column temperature in 5°C increments (e.g., 20°C, 15°C) and inject the sample at each step.
-
Increase Temperature: If resolution does not improve, increase the temperature from the initial setting in 5°C increments (e.g., 30°C, 35°C, 40°C).
-
Monitor Results: Carefully observe the resolution and peak shape at each temperature to determine the optimum.
A contaminated or degraded column can lead to a loss of performance.
-
Action: If you have previously achieved good separation with the current column and method, but are now seeing poor performance, the column may be compromised.
-
Rationale: Strongly adsorbed impurities from previous samples can alter the surface of the stationary phase and interfere with chiral recognition.[18][19]
Protocol: Column Washing
-
Consult Manufacturer's Guidelines: Always refer to the column's instruction manual for recommended washing solvents. Some solvents can irreversibly damage certain coated polysaccharide columns.[2]
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with a Strong Solvent: For many polysaccharide-based columns, flushing with a solvent like isopropanol or ethanol can remove contaminants.[13] For immobilized columns, stronger solvents like THF or DMF may be permissible.[18]
Frequently Asked Questions (FAQs)
Q1: What is "peak tailing" and how can I prevent it in chiral separations?
Peak tailing is an asymmetry in the chromatographic peak where the latter half is broader than the front half. This is often due to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns.[13] Other causes can include column overload or an inappropriate mobile phase pH.[13][20]
To prevent peak tailing:
-
For Basic Compounds: Add a basic modifier like 0.1% DEA to the mobile phase to compete with the analyte for active silanol sites.[13]
-
For Acidic Compounds: Ensure the mobile phase pH is low enough to keep the acidic analyte in its protonated form. Adding 0.1% TFA can improve peak shape.[10][13]
-
Check for Overload: Inject a diluted sample. If the peak shape improves, the original sample was overloading the column.[13]
Caption: Decision tree for troubleshooting peak tailing.
Q2: What are "ghost peaks" and where do they come from?
Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They can originate from impurities in the mobile phase, the sample solvent, or from carryover from previous injections in the autosampler.[13]
To troubleshoot ghost peaks:
-
Run a blank gradient with no injection. If the ghost peaks are present, the source is likely the mobile phase or the HPLC system.
-
If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.
-
If the solvent blank is clean, the issue is likely carryover from the autosampler.
Q3: How important is sample preparation in chiral analysis?
Proper sample preparation is critical. Samples should ideally be dissolved in the mobile phase to avoid peak distortion.[2] If the sample is not soluble in the mobile phase, use a solvent that is as weak as or weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and precipitation on the column.[2] Additionally, all samples should be filtered through a 0.45 µm or smaller filter to prevent particulates from blocking the column frit.[21]
Q4: Can I use any solvent with my chiral column?
Not necessarily. It depends on the type of chiral stationary phase. Coated polysaccharide phases have restrictions, and solvents like dichloromethane (DCM), chloroform, THF, and acetone can damage them.[2] Immobilized polysaccharide phases, on the other hand, are more robust and compatible with a wider range of solvents.[2] Always consult the manufacturer's instructions for your specific column.
Q5: My resolution is good, but my analysis time is too long. How can I speed it up?
To reduce analysis time while maintaining resolution, you can:
-
Increase the flow rate: This will decrease retention times, but may also reduce resolution. There is often an optimal flow rate that balances speed and separation.[3][4]
-
Increase the mobile phase strength: A higher percentage of the organic modifier will elute the compounds faster.
-
Use a shorter column or one with smaller particles: This can provide similar or better efficiency with shorter analysis times.
It is important to re-optimize the separation after making any of these changes, as they can affect the enantioselectivity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phenomenex.com [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chem.purdue.edu [chem.purdue.edu]
Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation of Amines
Welcome to our dedicated technical support center for the chiral High-Performance Liquid Chromatography (HPLC) separation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phases for these often-challenging separations. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides, grounded in scientific principles and extensive field experience. Our goal is to empower you to achieve robust, reproducible, and efficient enantiomeric separations.
Frequently Asked Questions (FAQs)
Q1: I'm starting method development for a new chiral amine. Where do I begin with mobile phase selection?
A1: A systematic screening approach is the most efficient starting point for a new chiral amine. The initial choice of mobile phase is intrinsically linked to the selected Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly effective for a wide range of racemates, including primary amines, and are an excellent starting point.[1]
For a typical screening protocol in Normal Phase (NP) mode , begin with a simple mobile phase consisting of a non-polar solvent and an alcohol modifier.
-
Initial Screening Mobile Phase: A common starting point is a mixture of an alkane like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol (EtOH).[2][3] A typical starting ratio is 90:10 (v/v) n-hexane:IPA.[2]
-
Rationale: The alcohol modifier plays a crucial role in the chiral recognition mechanism by interacting with the stationary phase and the analyte. The strength of this interaction, and thus the retention and selectivity, can be tuned by varying the percentage of the alcohol.
For amines, it is almost always necessary to incorporate a basic additive to the mobile phase from the outset to prevent poor peak shape.
-
Initial Additive: Add 0.1% (v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your initial screening mobile phase.[1][3]
-
Rationale: Basic analytes like amines can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to significant peak tailing.[4] The basic additive competes for these active sites, effectively masking them and allowing for improved peak symmetry.[5][6]
Q2: My amine analyte is showing severe peak tailing in Normal Phase mode, even with DEA in the mobile phase. What should I do?
A2: Severe peak tailing for basic compounds is a common issue, often stemming from secondary interactions with the stationary phase.[7][8] If a standard basic additive like DEA isn't sufficient, consider the following optimization steps:
1. Vary the Basic Additive: Not all basic additives are equally effective for all amines. Some alternatives can dramatically improve peak shape and resolution.[9]
-
Alternative Amines: Try other primary or secondary amines such as butylamine, ethanolamine, or ethylenediamine (EDA).[9][10]
-
Causality: The size, structure, and pKa of the additive influence its ability to mask silanols and interact with the analyte and CSP. Sometimes a different amine provides a more favorable equilibrium for the desired chiral interaction. Note that some additives like EDA have limited miscibility in non-polar solvents and may require at least 2% alcohol in the mobile phase.[9]
2. Optimize Additive Concentration: The typical 0.1% concentration is a starting point. Systematically vary the concentration from 0.05% to 0.5%.[1][9]
-
Rationale: Too little additive may not sufficiently mask secondary interaction sites. Conversely, an excessively high concentration can sometimes compete too strongly with the analyte for the chiral recognition sites on the CSP, leading to a loss of resolution.
3. Consider a Combination of Additives: In some complex cases, a combination of a basic and an acidic additive can improve peak symmetry.[2][11] For instance, a mobile phase containing both DEA and trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1% each) can be effective.[11]
-
Mechanism: This approach can form an ion pair with the amine analyte in the mobile phase, neutralizing its charge and reducing silanol interactions, while the basic additive continues to condition the stationary phase.
Q3: I have no separation or very poor resolution between my enantiomers. How can I improve selectivity?
A3: Improving selectivity (α) is key to achieving resolution. This requires modifying the mobile phase to enhance the differences in interaction energy between the two enantiomers and the CSP.
1. Change the Alcohol Modifier: The choice of alcohol can have a profound impact on selectivity.
-
Screening Protocol: If you started with IPA, test ethanol (EtOH) and methanol (MeOH). A common screening set is n-hexane with 10-20% of either IPA or EtOH.[3]
-
Scientific Principle: Different alcohols have varying hydrogen bonding capabilities and polarity. These properties alter the way the mobile phase interacts with the polysaccharide polymers of the CSP, changing the conformation of the "chiral pockets" where recognition occurs.[12] This, in turn, affects the stability of the transient diastereomeric complexes formed with each enantiomer, leading to changes in selectivity.
2. Adjust Modifier Percentage: Systematically vary the concentration of the alcohol modifier.
-
Typical Range: Explore concentrations from 5% to 40%.
-
Effect: Generally, decreasing the alcohol percentage (a weaker mobile phase) increases retention time and often improves resolution, up to a point. Conversely, increasing the alcohol content will shorten the analysis time but may reduce selectivity.
3. Introduce an Acidic Additive: Counterintuitively, adding a small amount of an acidic additive can sometimes dramatically improve the separation of basic amines.[13][14]
-
Recommended Additives: Start with 0.1% Trifluoroacetic Acid (TFA), Formic Acid (FA), or Acetic Acid.[4] More specialized acids like ethanesulfonic acid (ESA) have also been shown to be highly effective.[13]
-
Mechanism: The acidic additive can protonate the basic amine analyte in the mobile phase. This charged species may then interact differently and more selectively with the CSP. It can also modify the surface chemistry of the CSP itself, creating new interaction sites that enhance chiral recognition.[13] This can sometimes even lead to a reversal in the elution order of the enantiomers.[6]
4. Consider Polar Organic or Reversed-Phase Mode: If normal phase efforts are unsuccessful, switching modes can provide a completely different selectivity profile.
-
Polar Organic Mode: Use mobile phases like 100% methanol or acetonitrile, often with the same acidic/basic additives. This is particularly effective with cyclofructan-based CSPs.[1][15]
-
Reversed-Phase (RP) Mode: For water-soluble amines, RP mode (e.g., water/acetonitrile or water/methanol with buffers) is a viable option, especially with immobilized polysaccharide CSPs that are stable in aqueous environments.[16][17] This is also the preferred mode for LC-MS applications.[17]
Q4: My retention times are drifting, and the separation is not reproducible. What is the likely cause?
A4: Irreproducibility in chiral separations, particularly in normal phase, is often linked to factors that are easily overlooked.
1. Trace Amounts of Water: The water content in your mobile phase solvents can significantly impact reproducibility.[18]
-
Problem: "Dry" and "wet" solvents can yield different results. The presence of trace water can alter the hydration state of the stationary phase, affecting chiral recognition.
-
Solution: For robust methods, you can intentionally add a controlled, small amount of water to your mobile phase (e.g., by pre-mixing your alcohol modifier with 2% v/v water) to ensure a consistent hydration level and reproducible chromatography.[18] This has been shown to improve resolution and efficiency in some cases.[18]
2. Column Memory Effects: Additives, especially amines, can be strongly adsorbed onto the CSP and alter its performance in subsequent analyses, a phenomenon known as the "memory effect".[5][19]
-
Problem: A column previously used with a basic additive may show different selectivity or peak shape even after being flushed with a neutral mobile phase.[19]
-
Best Practice: It is highly recommended to dedicate specific columns for use with acidic, basic, or neutral mobile phases to ensure reproducibility.[4] Label your columns accordingly.
-
Remediation: If you must switch, extensive flushing with a strong solvent like isopropanol can help remove most of the memory effect.[19]
3. Temperature Fluctuations: Chiral recognition is based on subtle energetic differences, which can be highly sensitive to temperature.[7][20]
-
Problem: Ambient temperature changes in the lab can cause shifts in retention time and selectivity.
-
Solution: Always use a column oven to maintain a constant, controlled temperature. This is critical for method robustness.[7] Note that temperature itself is a parameter that can be optimized; lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[7][21]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Peak Tailing | Secondary Silanol Interactions: The basic amine analyte is interacting with acidic silanol groups on the silica support.[7][8] | 1. Add/Increase Basic Additive: Introduce or increase the concentration of a basic additive (e.g., 0.1% - 0.5% DEA, TEA, or butylamine) to the mobile phase. This masks the silanol sites.[1][7] 2. Switch Basic Additive: Try a different amine additive (e.g., ethanolamine). The structural properties of the additive can influence its effectiveness.[9] |
| Column Overload: Injecting too much sample mass onto the column.[2][7] | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. Overload saturates the active sites, leading to tailing.[7] | |
| Column Contamination/Degradation: The column inlet frit may be partially blocked, or the stationary phase is fouled.[7][22] | 1. Flush the Column: Disconnect the column from the detector and flush with a strong solvent (e.g., Isopropanol). Refer to the manufacturer's guidelines.[7] 2. Replace the Column: If flushing doesn't resolve the issue, the column may be permanently damaged. | |
| Peak Fronting | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Use Mobile Phase as Diluent: Whenever possible, dissolve the sample in the initial mobile phase. This ensures the injection plug is not disrupting the chromatographic process.[23] |
| Catastrophic Column Failure: A void has formed at the column inlet. | 1. Replace the Column: This is often an irreversible failure. Check operating pressures and mobile phase pH to prevent future occurrences.[22] |
Issue 2: No Enantiomeric Resolution (Single Peak)
Detailed Protocol: Systematic Mobile Phase Optimization for Resolution
-
Confirm CSP Appropriateness: First, ensure the chosen CSP (e.g., a polysaccharide-based column) is generally suitable for amines. If after initial screening with multiple mobile phases no hint of separation (e.g., peak broadening or a small shoulder) is observed, consider screening on a different type of CSP.[2]
-
Vary Alcohol Modifier Type:
-
Experiment: Prepare mobile phases using n-hexane with 20% of (a) Isopropanol, (b) Ethanol, and (c) Methanol. Ensure 0.1% DEA is present in all.
-
Rationale: Changing the alcohol directly alters the chiral recognition environment.[24]
-
-
Vary Alcohol Concentration:
-
Experiment: Using the best alcohol from the previous step, prepare mobile phases with 5%, 10%, 15%, and 25% concentrations.
-
Rationale: This tunes the elution strength. Lowering the alcohol content increases retention and may reveal selectivity that was previously obscured by rapid elution.
-
-
Introduce an Acidic Additive:
-
Optimize Temperature:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. additives for chiral - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. columnex.com [columnex.com]
- 17. chiraltech.com [chiraltech.com]
- 18. researchgate.net [researchgate.net]
- 19. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. reddit.com [reddit.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Strategies for removing impurities from (R)-2-Methoxypropan-1-amine hydrochloride reactions
Welcome to the technical support center for the synthesis and purification of (R)-2-Methoxypropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during their experimental work. The following question-and-answer format directly addresses specific issues, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide & FAQs
Impurity Identification and Removal
Question 1: I've completed the synthesis of this compound, but my initial analysis shows several impurities. What are the most likely contaminants I should be looking for?
Answer: In a typical synthesis of (R)-2-Methoxypropan-1-amine, especially via reductive amination of 1-methoxy-2-propanone, you can anticipate a few common impurities. Understanding their origin is the first step to effective removal.
-
Unreacted Starting Materials: The most common impurities are residual 1-methoxy-2-propanone and the amine source (e.g., ammonia). Incomplete reaction or non-stoichiometric addition of reagents often leads to their presence in the crude product.
-
Reduced Ketone Byproduct: The reducing agent used in the reaction can sometimes directly reduce the starting ketone, 1-methoxy-2-propanone, to form the corresponding alcohol, 2-methoxy-1-propanol.
-
The Undesired Enantiomer: A significant chiral impurity will be the (S)-2-Methoxypropan-1-amine. The degree of this impurity depends on the stereoselectivity of your synthesis.
-
Over-alkylation Products: While less common when using ammonia as the nitrogen source for a primary amine, the formation of secondary and tertiary amines can occur, especially if there are impurities in the starting materials or if the reaction conditions are not optimized.
The following diagram outlines the primary reaction and potential side reactions:
Preventing racemization during reactions with (R)-2-Methoxypropan-1-amine hydrochloride
Technical Support Center: (R)-2-Methoxypropan-1-amine hydrochloride
A Guide to Preserving Stereochemical Integrity in Chemical Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the enantiomeric purity of your material throughout its application in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern when using (R)-2-Methoxypropan-1-amine?
A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like (R)-2-Methoxypropan-1-amine, the "R" configuration is its defining stereochemical feature. In pharmaceutical and agrochemical applications, often only one enantiomer provides the desired biological activity, while the other may be inactive or even cause harmful side effects.[2] Therefore, maintaining high enantiomeric excess (% ee) is crucial for the safety and efficacy of the final product. Losing stereochemical integrity during a reaction compromises the product's quality and necessitates costly and difficult purification steps.
Q2: How stable is the hydrochloride salt form of (R)-2-Methoxypropan-1-amine to racemization during storage?
A: The hydrochloride salt form is highly stable and strongly resistant to racemization under standard storage conditions. The amine's lone pair of electrons is protonated to form an ammonium salt (R-NH3+ Cl-). This protonation "locks" the nitrogen's configuration, preventing pyramidal inversion, a potential racemization pathway for free amines.[3] Furthermore, forming the salt enhances the compound's overall stability, making it less susceptible to degradation and oxidation compared to the free amine form.[4][5] You can be confident in the stereochemical integrity of the material as supplied.
Q3: My final product has low enantiomeric purity. Is the amine racemizing during my reaction?
A: While possible under harsh conditions, the racemization of a primary amine like (R)-2-Methoxypropan-1-amine is often not the primary cause of lost stereochemical purity in the final product. It is far more common for the coupling partner, especially an α-chiral carboxylic acid, to racemize during the reaction.[6][7]
Two primary racemization mechanisms to consider are:
-
Oxazolone Formation (for the Carboxylic Acid Partner): During amide bond formation, the activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to rapid racemization of the acid component before the amine has a chance to react.[6][7][8]
-
Imine Formation (for the Amine): Under forcing conditions, such as high heat or in the presence of certain metal catalysts, the primary amine can undergo reversible dehydrogenation to form a transient, achiral imine intermediate. Re-hydrogenation can then occur from either face, leading to a racemic mixture of the amine.[9] This is less common under standard amide coupling conditions but can be a factor at elevated temperatures.[9][10]
The following sections will help you diagnose the true cause and implement corrective actions.
Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)
This section provides a structured approach to identifying and solving issues related to the loss of stereochemical integrity during your reaction.
Workflow for Troubleshooting Racemization
Caption: Decision tree for troubleshooting low enantiomeric excess (% ee).
Issue 1: Racemization of the Carboxylic Acid Coupling Partner
This is the most frequent cause of enantiopurity loss in amide coupling reactions involving chiral amines.
Mechanism: Oxazolone Formation
Caption: Racemization of an activated α-chiral carboxylic acid via an oxazolone intermediate.
Solutions:
-
Choice of Coupling Reagent: Standard carbodiimides like DCC or EDC are known to promote racemization.[11] Opt for modern coupling reagents that are specifically designed to minimize this side reaction. Ynamide-based reagents, for example, form stable intermediates that are resistant to oxazolone formation.[6][8][12] Phosphonium (PyBOP, PyAOP) and aminium/uronium (HATU, HBTU) salts are also excellent choices.[11]
-
Use of Additives: When using carbodiimides, the addition of reagents like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is critical. These additives intercept the highly reactive activated ester to form a more stable intermediate that is less prone to racemization but still reactive enough to couple with the amine.[11]
-
Base Selection and Stoichiometry: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine. Avoid using strong, unhindered bases. Crucially, use the base in the exact stoichiometric amount needed to neutralize the amine hydrochloride salt (1.0 equivalent). Excess base dramatically accelerates the rate of racemization of the acid partner.[13][14]
Issue 2: Racemization of (R)-2-Methoxypropan-1-amine
While less common, direct racemization of the amine can occur under suboptimal conditions.
Solutions:
-
Strict Temperature Control: This is the most critical parameter for preserving the amine's stereochemistry. Elevated temperatures provide the activation energy needed for racemization pathways like reversible imine formation.[9][10][15]
-
Recommendation: Perform the liberation of the free amine and the subsequent coupling reaction at 0°C. If the reaction is sluggish, allow it to warm slowly to room temperature (20-25°C), but avoid heating unless absolutely necessary.
-
-
Solvent Choice: The reaction medium can influence the stability of charged intermediates that may be involved in racemization.
-
Recommendation: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred.
-
-
Minimize Reaction Time: Prolonged exposure to basic conditions or elevated temperatures increases the risk of racemization. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
| Parameter | Standard Protocol | Optimized (Anti-Racemization) Protocol | Rationale |
| Temperature | Room Temp to 50°C | 0°C to Room Temperature (Max 25°C) | Reduces activation energy for racemization pathways.[9][10][16] |
| Base | Triethylamine (TEA), NaOH | N,N-Diisopropylethylamine (DIEA) | Steric hindrance reduces side reactions; less basic than TEA. |
| Base Equivalents | 1.1 - 2.0 eq. | 1.0 - 1.05 equivalents (slow addition) | Excess base is a primary driver for racemization.[13][14] |
| Coupling Reagent | EDC, DCC alone | HATU, HBTU, COMU, Ynamides | Forms intermediates less prone to racemization.[6][11][12] |
| Additive | None | HOBt, OxymaPure | Suppresses oxazolone formation when using carbodiimides.[11] |
Validated Experimental Protocols
Protocol 1: General Procedure for Racemization-Free Amide Coupling
This protocol details a robust method for coupling this compound with a chiral carboxylic acid while preserving the stereochemistry of both partners.
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the α-chiral carboxylic acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.05 eq.) in anhydrous DCM or THF.
-
Amine Liberation: In a separate flask, suspend this compound (1.0 eq.) in the same anhydrous solvent.
-
Cooling: Cool both flasks to 0°C using an ice-water bath.
-
Base Addition: To the amine suspension, add DIEA (1.0 eq.) dropwise over 5 minutes with vigorous stirring. Stir for an additional 15-20 minutes at 0°C to ensure complete formation of the free amine.
-
Coupling: Transfer the cold free amine solution to the flask containing the activated carboxylic acid via cannula.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. If the reaction does not proceed, allow it to warm slowly to room temperature.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH4Cl or water. Proceed with standard aqueous work-up and purification.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Verifying the % ee of your starting materials and final product is essential. This requires a validated chiral HPLC method.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating chiral amines.[17][18][19] Columns like Lux Cellulose-1, Chiralpak IA, or Chiralpak AD-H are excellent starting points.
-
Sample Preparation: The amine may need to be derivatized to improve its chromophoric properties for UV detection and to enhance chiral recognition. Common derivatizing agents include benzoyl chloride or other aromatic acyl chlorides.
-
Mobile Phase Screening:
-
Normal Phase: Typically, mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol are used. Start with a 90:10 Hexane:IPA mixture and screen different ratios.
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol can also be effective.
-
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject your sample under the same conditions.
-
Calculate the % ee using the peak areas (A) of the R and S enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| * 100
-
Consulting a chiral chromatography expert or service provider can significantly accelerate method development.[20]
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. mdpi.com [mdpi.com]
- 19. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 20. phx.phenomenex.com [phx.phenomenex.com]
Purification techniques for separating diastereomers of (R)-2-Methoxypropan-1-amine hydrochloride salts
Welcome to the technical support center for the purification of (R)-2-Methoxypropan-1-amine hydrochloride diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these specific chiral molecules. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating diastereomers of this compound?
The separation of enantiomers, such as the (R) and (S) forms of 2-Methoxypropan-1-amine, is a critical step in pharmaceutical development, as often only one enantiomer possesses the desired therapeutic activity. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization.
The core strategy involves converting the pair of enantiomers into a pair of diastereomers. This is achieved by reacting the racemic amine with a single, pure enantiomer of a chiral resolving agent (an acid). The resulting diastereomeric salts, for instance, (R)-amine·(R)-acid and (S)-amine·(R)-acid, are no longer mirror images and thus have different physical properties, most notably different solubilities in a given solvent.[1][2][3] This solubility difference is the key that allows for their separation by fractional crystallization.[1] The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble one in the mother liquor.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q2: I'm not observing any crystal formation after adding the chiral resolving agent. What are the likely causes and solutions?
Failure to achieve crystallization is a common hurdle. Several factors could be at play:
-
Inadequate Supersaturation: The solution might be too dilute for the less soluble diastereomeric salt to precipitate.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration of the salts.[4]
-
-
Incorrect Solvent Choice: The selected solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching its crystallization point.
-
High Nucleation Energy Barrier: The formation of the initial crystal nucleus can be energetically unfavorable.
-
Solution: Induce nucleation by scratching the inside of the flask with a glass rod or by adding a few seed crystals of the desired diastereomeric salt, if available.[4]
-
-
Presence of Impurities: Trace impurities in your starting racemic amine or resolving agent can inhibit crystal formation.
-
Solution: Ensure the purity of your starting materials. Recrystallization or chromatography of the initial racemic amine may be necessary.
-
Q3: My product is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to the salt's melting point being lower than the crystallization temperature or excessive supersaturation.[4][6]
-
Reduce Supersaturation: The most common cause is a solution that is too concentrated. Try adding more of the solvent to decrease the concentration.[4]
-
Lower the Temperature Slowly: Rapid cooling can favor oiling. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath.[6]
-
Modify the Solvent System: A less polar solvent might encourage crystallization over oiling out.[4] Consider using a solvent mixture, where one solvent dissolves the salt well and the other (anti-solvent) reduces its solubility.
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the separation efficiency?
A low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one. This points to insufficient solubility difference between the two salts in the chosen solvent.
-
Optimize the Solvent System: This is the most critical parameter. A thorough solvent screen is necessary to find a solvent that maximizes the solubility difference.[4] This can be done on a small scale using vials or a 96-well plate to test various solvents and solvent mixtures.[7]
-
Control the Cooling Rate: Slower cooling allows for more selective crystallization of the less soluble diastereomer.
-
Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt can significantly enhance its purity.
-
Choice of Resolving Agent: The interaction between the amine and the resolving agent is crucial for forming well-defined crystals with a large solubility difference. If one resolving agent gives poor results, it is advisable to screen others. For primary amines like 2-Methoxypropan-1-amine, common and effective resolving agents include tartaric acid and mandelic acid.[1][3]
Experimental Protocols and Workflows
Workflow for Developing a Diastereomeric Resolution Protocol
Caption: Workflow for diastereomeric resolution.
Protocol 1: Diastereomeric Salt Formation with (+)-Tartaric Acid
This protocol provides a general procedure and will likely require optimization for your specific substrate.
-
Dissolution: In a flask, dissolve one equivalent of racemic (R,S)-2-Methoxypropan-1-amine hydrochloride in a minimal amount of a warm solvent (e.g., methanol, ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the same warm solvent.[1]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be cooled further in an ice bath.[1]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess using an appropriate analytical method like chiral HPLC.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the purified diastereomeric salt in water.
-
Basification: Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is greater than 10. This will neutralize the tartaric acid and liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-Methoxypropan-1-amine.
Data Presentation: Solvent Screening
A systematic solvent screen is essential for successful diastereomeric resolution. The goal is to identify a solvent that provides the largest possible difference in solubility between the two diastereomeric salts.
| Solvent Class | Example Solvents to Screen | Expected Polarity | Potential for H-Bonding |
| Alcohols | Methanol, Ethanol, Isopropanol | High | High |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Low |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | Low |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Medium-Low | Low |
| Hydrocarbons | Heptane, Toluene | Low | None |
| Mixed Solvents | Ethanol/Water, Isopropanol/Heptane | Variable | Variable |
Note: The presence of the hydrochloride salt may influence the solubility profile. It is often beneficial to start with the free amine for the resolution and form the hydrochloride salt of the purified enantiomer in a subsequent step.
Analytical Methods for Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric and diastereomeric excess.[8]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of a broad range of chiral compounds, including amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[9]
-
Derivatization: For improved detection and separation, the amine can be derivatized with an achiral, UV-active reagent.[10]
Caption: Chiral HPLC analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. yakhak.org [yakhak.org]
- 10. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
Handling and storage of hygroscopic (R)-2-Methoxypropan-1-amine hydrochloride
Technical Support Center: (R)-2-Methoxypropan-1-amine hydrochloride
Introduction: Welcome to the dedicated technical support guide for this compound (CAS: 907545-98-6). As a key chiral building block in pharmaceutical and materials science research, its proper handling is paramount to ensure experimental reproducibility, accuracy, and safety. This molecule's primary challenge lies in its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to address the specific issues researchers encounter when working with this valuable reagent.
Part 1: Fundamental Properties and Initial Handling
Q1: What makes this compound hygroscopic and why does it matter?
A1: The hygroscopicity of this compound stems from the presence of the amine hydrochloride salt. Amine salts are ionic and can form strong hydrogen bonds with water molecules present in the air. This moisture absorption is not a passive issue; it actively compromises the reagent's integrity and can derail experiments in several ways[2]:
-
Physical Changes: Absorbed moisture leads to clumping and caking of the solid powder.[2] This makes accurate weighing nearly impossible, leading to significant errors in stoichiometry and concentration calculations.
-
Chemical Changes: The presence of water can introduce a competing nucleophile in sensitive reactions. More critically, it can affect the compound's stability and lead to the formation of impurities over time.
-
Experimental Impact: Inaccurate molar amounts, altered reaction kinetics, and the introduction of unwanted side products are common consequences, ultimately leading to lower yields and difficulty in purification.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 907545-98-6 | [3] |
| Molecular Formula | C₄H₁₂ClNO | [4] |
| Molecular Weight | 125.60 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Storage Temperature | Room Temperature (under dry conditions) | [5] |
Q2: I've just received a new bottle. What is the first thing I should do?
A2: Proper receiving and initial inspection are critical to prevent future issues. A compromised seal can mean the compound has already been exposed to atmospheric moisture. Follow this workflow upon receipt:
Caption: Initial inspection and logging workflow.
Part 2: Storage and Handling Protocols
Q3: What is the correct way to store this compound to prevent moisture absorption?
A3: Standard shelf storage is inadequate. The primary goal is to store the compound in an environment with minimal relative humidity. Here are the recommended methods, from basic to most stringent:
-
Method 1: The Desiccator (Good)
-
Principle: A desiccator provides a sealed environment with a drying agent (desiccant) that actively absorbs moisture.[1]
-
Protocol:
-
Ensure the desiccator seal is greased and airtight.
-
Use an active desiccant like anhydrous calcium sulfate (Drierite®) or silica gel. A color-indicating silica gel is useful to monitor saturation.
-
Place the tightly sealed manufacturer's bottle inside. For added protection, wrap the cap threads with Parafilm® after each use.
-
Always allow hot glassware to cool in the open air before placing it in a desiccator to prevent pressure changes that can compromise the seal.
-
-
-
Method 2: The Glove Box (Best)
-
Principle: A glove box provides the ultimate protection by maintaining a positive pressure, inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture (<1 ppm).[7]
-
Protocol:
-
Dedicate a specific area within the glove box for hygroscopic solids.
-
Bring the unopened manufacturer's bottle into the glove box antechamber.
-
Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times before bringing the bottle into the main chamber.[7]
-
Once inside, the compound can be stored and weighed without atmospheric exposure.
-
-
Q4: How do I accurately weigh a small quantity of this powder? It starts getting sticky as soon as I open the bottle.
A4: This is the most common failure point. Speed and environment are key. The "stickiness" is the powder deliquescing as it rapidly absorbs moisture.[1]
Protocol 1: Rapid Weighing in Ambient Atmosphere (for less sensitive applications) This method is a compromise and should only be used if a glove box is unavailable and the subsequent reaction is tolerant to small amounts of water.
-
Have all materials ready: weighing paper/boat, spatula, and receiving flask.
-
Minimize the time the bottle is open. Do not leave the cap off while you are weighing.
-
Open the bottle, quickly remove the approximate amount of solid needed, and immediately reseal the bottle.
-
Weigh the removed solid quickly. Expect some mass drift upwards on the balance as it absorbs moisture. Record the stable weight.
-
Transfer the solid to your reaction vessel immediately.
Protocol 2: Weighing in a Glove Box or Glove Bag (Mandatory for sensitive applications) This is the scientifically rigorous and recommended method.
-
Transfer all necessary equipment (spatula, weighing boats, vials, balance) into the glove box.
-
Allow the balance to acclimate to the glove box atmosphere before taring.
-
Perform all weighing operations inside the moisture-free environment. The weight will be stable and accurate.
-
Seal the receiving flask or vial containing the weighed compound before removing it from the glove box.
Part 3: Troubleshooting and FAQs
Q5: My this compound has formed hard clumps. Can I still use it? How do I fix it?
A5: Clumping is a clear sign of significant moisture absorption.[2] Using the material as-is will lead to inaccurate weighing and introduce water into your experiment.
-
Can you use it? It is not recommended for reactions that are sensitive to water or require precise stoichiometry. For less sensitive applications, you may be able to salvage it.
-
How to fix it: You can attempt to dry the material.
-
Crush the clumps: Gently crush the larger clumps with a clean, dry spatula or a mortar and pestle (preferably inside a glove bag or box).
-
Dry under high vacuum: Place the powdered material in a suitable flask (e.g., a round-bottom flask) and dry it under high vacuum (using a Schlenk line is ideal) for several hours.[8] Gentle heating (e.g., 30-40 °C) can accelerate drying, but first, consult the compound's safety data sheet (SDS) to ensure thermal stability.[6]
-
Validate: After drying, the powder should be free-flowing. For critical applications, the water content could be quantified using Karl Fischer titration.
-
Q6: My reaction yield is inconsistent or lower than expected. How do I troubleshoot if the amine is the cause?
A6: If you suspect the hygroscopic amine is the culprit, a systematic approach is needed. The absorbed water can cause side reactions or inhibit your primary reaction pathway.
Caption: Troubleshooting flowchart for low reaction yields.
Q7: How can I verify the purity of my compound after prolonged storage?
A7: For critical applications, especially in drug development, verifying the purity of an aged reagent is good practice. Several analytical methods can be employed:
-
Acid-Base Titration: As an amine hydrochloride, you can perform a simple acid-base titration to determine the molar content of the amine salt. This is an effective method for quantifying the primary component.[9][10]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile amines and detecting potential organic impurities.[11] A derivatization step may be required to improve the chromatography of the amine.
-
Quantitative NMR (qNMR): If you have access to a suitable internal standard, qNMR is a powerful technique for determining the absolute purity of your compound without requiring a reference standard of the material itself.[12]
Q8: What are the primary safety considerations when handling this compound?
A8: Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer.[6][13] Key hazards often include:
-
Skin and Eye Irritation/Damage: The compound may cause skin irritation or serious eye damage.[14][15]
-
Respiratory Irritation: Inhaling the dust can cause respiratory tract irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or when dust generation is possible.[13][16]
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. CAS # 907545-98-6, (2R)-2-Methoxypropan-1-amine hydrochloride, this compound - chemBlink [chemblink.com]
- 4. This compound 95% | CAS: 907545-98-6 | AChemBlock [achemblock.com]
- 5. 907544-43-8|(S)-2-Methoxypropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. iiste.org [iiste.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. (2-Methoxypropyl)(methyl)amine hydrochloride | C5H14ClNO | CID 25049826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ehs.umich.edu [ehs.umich.edu]
Identifying common side products in reactions with (R)-2-Methoxypropan-1-amine hydrochloride
Welcome to the technical support center for (R)-2-Methoxypropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your reactions involving this compound. Each entry details potential causes and provides actionable solutions.
Issue 1: Low Yield of the Desired Amide Product in a Coupling Reaction
Question: I am performing an amide coupling reaction between a carboxylic acid and this compound, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in amide coupling reactions are a common issue that can stem from several factors. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions:
-
Incomplete Liberation of the Free Amine: (R)-2-Methoxypropan-1-amine is supplied as a hydrochloride salt to improve its stability and handling. For it to act as a nucleophile in the coupling reaction, the free amine must be generated in situ. Insufficient base will result in a portion of the amine remaining protonated and unreactive.
-
Solution: Ensure you are using at least one equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to also neutralize any acidic impurities in the solvent or reagents.
-
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation. Some reagents may not be potent enough to activate your specific carboxylic acid, or they may be prone to side reactions.
-
Solution: For sterically hindered carboxylic acids or amines, consider using more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents form highly reactive activated esters, driving the reaction to completion.[1][2]
-
-
-
Intramolecular Cyclization: If your carboxylic acid contains another nucleophilic group, it might cyclize, consuming the starting material.[3]
-
Reaction with Solvent: Solvents like DMF can contain trace amounts of dimethylamine, which can compete with your desired amine for the activated carboxylic acid.[3]
-
Solution: Add the coupling reagent to the mixture of the carboxylic acid and base first, allow it to activate for a short period (5-15 minutes), and then add the this compound. This ensures the amine is present to react with the activated intermediate as it forms. If using DMF, ensure it is of high purity and consider using a more inert solvent like dichloromethane (DCM) or acetonitrile.
-
-
Racemization: While not directly a yield issue, racemization of either the carboxylic acid or the amine can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired single isomer.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize racemization. The choice of coupling reagent and additives can also be crucial; for instance, the addition of HOBt (Hydroxybenzotriazole) can help suppress racemization when using carbodiimide coupling agents like EDC or DCC.[1]
-
Issue 2: Formation of an Unexpected Side Product with a Higher Molecular Weight
Question: In my reductive amination reaction with a ketone and this compound, I am observing a significant side product with a higher molecular weight than my expected product. What could this be?
Answer:
The most likely culprit in this scenario is the formation of a tertiary amine through over-alkylation.
Potential Cause & Solution:
-
Formation of a Tertiary Amine: After the initial reductive amination forms the desired secondary amine, this product can then react with another molecule of the ketone and the reducing agent to form a tertiary amine. This is especially prevalent if an excess of the ketone and/or reducing agent is used.
Caption: Over-alkylation in reductive amination.
-
Solution: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine (1.1-1.2 equivalents) relative to the ketone. Add the reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to maintain a controlled concentration.[4] Monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time to maximize the formation of the secondary amine before significant over-alkylation occurs.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about the properties and reactivity of this compound.
Question 1: What are the most common impurities found in reactions with this compound?
Answer:
Aside from unreacted starting materials, several side products can arise depending on the reaction type.
| Reaction Type | Common Side Product(s) | Reason for Formation | Suggested Purification Method |
| Amide Coupling | Diacylated amine | Reaction of the product amide with another activated carboxylic acid molecule. | Column chromatography |
| Epimerized product | Loss of stereochemical integrity at the chiral center of the amine or coupling partner under harsh conditions (e.g., high temperature, strong base). | Chiral HPLC or SFC | |
| Reductive Amination | Tertiary amine | Over-alkylation of the desired secondary amine product.[4] | Column chromatography |
| Hydroxylated byproduct | Reduction of the starting ketone or aldehyde by the reducing agent. | Column chromatography |
Question 2: How can I ensure the chiral integrity of this compound during a reaction?
Answer:
The chiral center in (R)-2-Methoxypropan-1-amine is generally stable under most synthetic conditions. However, prolonged exposure to harsh conditions can lead to racemization.
-
Avoid High Temperatures: Whenever possible, run reactions at or below room temperature.
-
Use Mild Bases: Employ non-nucleophilic bases like DIPEA or 2,6-lutidine. Stronger, more nucleophilic bases could potentially deprotonate the alpha-carbon, leading to epimerization, although this is less common for simple alkyl amines.
-
Protecting Groups: For multi-step syntheses where the amine might be exposed to harsh conditions, consider protecting the amine functionality. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are excellent choices as they are stable under a wide range of conditions and can be removed selectively.[5][6][7]
Caption: General workflow for using a protecting group.
Question 3: What is the best way to remove the hydrochloride salt before a reaction?
Answer:
It is generally not recommended to isolate the free amine of (R)-2-Methoxypropan-1-amine before a reaction. The free amine is more volatile and potentially less stable than its hydrochloride salt. The most common and efficient method is to generate the free amine in situ.
Protocol for In Situ Free Amine Generation:
-
Dissolve the this compound in your chosen aprotic solvent (e.g., DCM, THF, DMF).
-
Add 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir the mixture at room temperature for 15-30 minutes.
-
The resulting solution containing the free amine can then be used directly in your subsequent reaction step (e.g., by adding it to an activated carboxylic acid).
This method avoids an extra workup and isolation step, minimizing potential product loss.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of (R)-2-Methoxypropan-1-amine Hydrochloride
Editorial Note: This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of (R)-2-Methoxypropan-1-amine hydrochloride. Direct, publicly available experimental spectra for this specific compound are scarce. Therefore, the spectral data and peak assignments presented herein are expertly predicted based on foundational NMR principles and analysis of structurally analogous compounds. This guide is intended to empower researchers to accurately interpret their own experimental data.
Introduction: The Imperative of Stereochemical Purity in Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise structural elucidation and determination of enantiomeric purity are non-negotiable requirements. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular structure. This guide provides an in-depth analysis of this compound, a chiral building block, comparing standard NMR techniques with advanced methods for assessing enantiomeric excess.
Part 1: Foundational ¹H and ¹³C NMR Structural Elucidation
The first step in analyzing any chiral compound is to confirm its constitutional isomer and overall structure. High-resolution ¹H and ¹³C NMR spectroscopy provides a detailed fingerprint of the molecule's atomic connectivity.
Below is the structure of this compound with protons and carbons systematically labeled for the following spectral analysis.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show five distinct signals. The hydrochloride salt form means the amine is protonated (-NH₃⁺), and the molecule will be analyzed in a suitable deuterated solvent such as D₂O or DMSO-d₆. The presence of the electron-withdrawing N⁺H₃ group will significantly deshield adjacent protons (Hb and Hc).
Table 1: Predicted ¹H NMR Data for this compound
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| Hd | ~1.2 | Doublet (d) | 3H | Aliphatic methyl group split by the single adjacent Hc proton (n+1=2). |
| Hb | ~3.1-3.3 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center (Hc) and the N⁺H₃ group. They are diastereotopic and will likely appear as a complex multiplet. |
| Ha | ~3.4 | Singlet (s) | 3H | Methoxy group protons with no adjacent protons to couple with. |
| Hc | ~3.6-3.8 | Multiplet (m) | 1H | Methine proton on the chiral center, deshielded by the adjacent oxygen and N⁺H₃ group. It is coupled to Hd (3 protons) and Hb (2 protons), resulting in a complex multiplet. |
| H(N⁺) | ~8.0-8.5 | Broad Singlet (br s) | 3H | Protons on the ammonium group. Signal is often broad due to quadrupolar relaxation and exchange with the solvent. Position is highly dependent on solvent and concentration. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Label | Predicted Shift (ppm) | Rationale for Assignment |
|---|---|---|
| Cd | ~16-18 | Aliphatic methyl carbon, least deshielded. |
| Cb | ~45-48 | Methylene carbon adjacent to the electron-withdrawing ammonium group. |
| Ca | ~56-59 | Methoxy carbon, deshielded by the attached oxygen. |
| Cc | ~78-82 | Methine carbon of the chiral center, significantly deshielded by the directly attached oxygen atom. |
Part 2: Comparative Guide to Enantiomeric Purity Assessment
Standard NMR analysis in an achiral solvent will not differentiate between the (R) and (S) enantiomers. To determine enantiomeric excess (ee), a chiral environment must be introduced to induce diastereomeric non-equivalence, making the enantiomers distinguishable by NMR. This is primarily achieved using either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[1]
Caption: General workflow for determining enantiomeric excess using NMR.
Method 1: Chiral Solvating Agents (CSAs) / Shift Reagents
CSAs, including Chiral Shift Reagents (CSRs), are chiral molecules that form rapid, reversible, non-covalent complexes with the analyte.[2] This interaction creates transient diastereomeric pairs, where the protons of each enantiomer experience slightly different magnetic environments, leading to signal separation in the NMR spectrum.
-
Mechanism: The amine analyte acts as a Lewis base, coordinating with the CSA (often a Lewis acidic metal complex). For this compound, the free amine would need to be generated in situ or a suitable CSA for ammonium salts would be used. Lanthanide-based shift reagents, such as Eu(hfc)₃, are common but can cause significant line broadening.[3][4] Newer systems, like those based on boronic acids, offer alternative approaches for amines.[3]
Caption: CSA interaction leading to distinct NMR signals (δ₁ ≠ δ₂).
Method 2: Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a mixture of stable diastereomers.[5] These diastereomers have different physical properties and, therefore, distinct NMR spectra. A classic example for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which forms a stable amide linkage.[3]
-
Mechanism: The primary amine of 2-Methoxypropan-1-amine reacts with an activated form of the CDA (e.g., an acid chloride) to form two diastereomeric amides: (R,R) and (S,R) if the (R)-CDA is used. These new compounds will have unique sets of peaks in the NMR spectrum, the integration of which directly corresponds to the enantiomeric ratio of the original amine.
Comparative Analysis: CSA vs. CDA
The choice between a CSA and a CDA depends on the specific analyte, available instrumentation, and experimental goals.
Table 3: Comparison of CSA and CDA Methods for Chiral Amine Analysis
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
|---|---|---|
| Interaction | Non-covalent, reversible complexation. | Covalent bond formation. |
| Sample Prep | Simple mixing of analyte and agent in an NMR tube. | Requires a chemical reaction, workup, and purification. |
| Sample Integrity | Analyte is recoverable. | Analyte is consumed and chemically modified. |
| Potential Issues | Line broadening, small signal separation (Δδ), concentration and temperature sensitivity.[4] | Potential for kinetic resolution (unequal reaction rates), racemization during derivatization, presence of unreacted material. |
| Best For | High-throughput screening, precious samples.[3] | Robust analysis when good signal separation is needed, establishing absolute configuration (e.g., Mosher's method). |
Part 3: Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following are standardized procedures for the NMR analysis of this compound.
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for observation of N-H protons if they do not exchange too rapidly.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. If solids persist, gentle warming or sonication may be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like DSS (for D₂O) or TMS (for organic solvents) can be added, though referencing to the residual solvent peak is common practice.[6][7]
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. Ensure a sufficient number of scans for adequate signal-to-noise, especially for the ¹³C spectrum.
Protocol 2: Enantiomeric Purity Assessment using a Chiral Solvating Agent
-
Initial Spectrum: Prepare the sample and acquire a standard ¹H NMR spectrum as described in Protocol 1. This serves as the baseline reference.
-
CSA Addition: Remove the NMR tube from the spectrometer. Add a small, precisely measured amount of the chosen CSA (e.g., 0.1 molar equivalents) to the tube.
-
Re-analysis: Gently mix the contents and re-acquire the ¹H NMR spectrum.
-
Titration: Compare the new spectrum to the baseline. Look for splitting or the appearance of new peaks for key signals (e.g., the methoxy singlet or the methyl doublet). Continue adding the CSA in small increments (0.1-0.2 equivalents at a time), acquiring a spectrum after each addition, until optimal signal separation is achieved without excessive line broadening.
-
Quantification: Once clear separation of signals corresponding to the (R) and (S) enantiomers is observed, carefully integrate both peaks. The enantiomeric excess is calculated as: ee (%) = [ (Integrationmajor - Integrationminor) / (Integrationmajor + Integrationminor) ] * 100
Part 4: Data Interpretation and Common Impurities
A clean spectrum is rarely achieved in practice. A skilled scientist must be able to distinguish product signals from artifacts and impurities.
-
Residual Solvents: The most common impurities are residual solvents from synthesis and purification (e.g., acetone, ethyl acetate, dichloromethane). Their characteristic chemical shifts are well-documented.[8]
-
Process-Related Impurities: Be aware of potential impurities from the synthetic route, such as unreacted starting materials or by-products.[9] Their structures should be considered and their expected NMR signals predicted.
-
Water: A broad peak for water is often present, with its chemical shift being highly dependent on the solvent (e.g., ~4.8 ppm in D₂O, ~3.3 ppm in DMSO-d₆, ~1.56 ppm in CDCl₃).[8]
Conclusion
The comprehensive NMR analysis of this compound is a multi-step process that moves from fundamental structural confirmation to the nuanced determination of stereochemical purity. While standard ¹H and ¹³C NMR are powerful tools for verifying the molecular backbone, they are insufficient for chiral discrimination. By employing either chiral solvating or derivatizing agents, researchers can resolve the signals of individual enantiomers, allowing for precise quantification of enantiomeric excess. The choice of method represents a trade-off between experimental convenience and the robustness of the data, a decision that must be made based on the specific analytical needs of the research or development program.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. paulussegroup.com [paulussegroup.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
In the landscape of pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical determinant of its therapeutic action and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.[1][2] One enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies like the FDA and EMA mandate rigorous control over the enantiomeric purity of chiral drug substances.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the separation and quantification of enantiomers, primarily through the use of Chiral Stationary Phases (CSPs).[2][3][4] This guide provides an in-depth comparison of modern chiral HPLC strategies, grounded in experimental principles and validation requirements. It is designed to move beyond a simple recitation of protocols and instead offer the causal insights needed to develop and validate a robust, fit-for-purpose method for determining the enantiomeric purity of a target compound and its related substances.
The Cornerstone of Separation: Chiral Recognition Mechanisms
The entire principle of chiral chromatography hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[5] This selector, most commonly immobilized onto a silica support to create a CSP, provides a three-dimensional chiral environment. For effective separation, there must be at least three points of interaction between the selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. The difference in the stability and energy of these diastereomeric complexes results in differential retention times on the column, allowing for their separation.[5]
While other direct methods exist, such as using Chiral Mobile Phase Additives (CMPAs)[6][7], the direct approach using CSPs is overwhelmingly preferred for its convenience, reproducibility, and broad applicability.[8] Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, are often more complex, time-consuming, and can introduce additional sources of error.[6][8]
Caption: The principle of chiral separation via differential complex formation.
A Comparative Analysis of Leading Chiral Stationary Phases
The non-predictive nature of chiral separations makes the selection of the right CSP the most critical step in method development.[9] A screening approach using a small, diverse set of columns is the most effective strategy.[10] Modern CSPs are dominated by three main classes: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases.[2][11]
| CSP Category | Chiral Selector Examples | Primary Interaction Mechanisms | Common Modes | Key Advantages & Applications | Limitations |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion within helical polymer grooves.[12] | Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO) | Extremely broad applicability for over 90% of chiral compounds; high success rate.[11][13] The go-to starting point for screening. | Coated versions have solvent limitations; immobilized versions are more robust but can have different selectivity. |
| Macrocyclic Glycopeptide-Based | Vancomycin, Teicoplanin | Inclusion complexing, hydrogen bonding, ionic interactions, π-π interactions. | RP, PO, Polar Ionic Mode (PIM) | Multimodal, offering complementary selectivity to polysaccharides. Excellent for polar and ionizable compounds, including amino acids and peptides.[10][14] | Can exhibit lower efficiency than modern polysaccharide phases; mobile phase pH is a critical parameter. |
| Cyclodextrin-Based | Native or derivatized β- and γ-Cyclodextrins | Inclusion complexation within a hydrophobic cavity; hydrogen bonding at the rim.[8][15] | RP, NP | Highly effective for separating molecules with aromatic rings that can fit into the chiral cavity.[8] Well-suited for environmental and pharmaceutical analytes. | Less versatile than polysaccharides; requires a good structural "fit" between the analyte and the cyclodextrin cavity. |
Performance Comparison: Separation of Fluoxetine Enantiomers
To illustrate the practical differences, the table below summarizes performance data for the separation of fluoxetine enantiomers on various CSPs, demonstrating how column choice dramatically impacts the separation.
| CSP Type | Column Example | Mobile Phase | Resolution (Rs) | Selectivity (α) | Key Insight |
| Cyclodextrin-Based | Cyclobond I 2000 DM (5-dimethyl-β-cyclodextrin) | Acetonitrile/TEAA Buffer (pH 4.1) | 2.30 | 1.15 | Provides the best overall resolution due to strong inclusion and interaction mechanisms for this specific analyte.[15] |
| Polysaccharide (Amylose) | Chiralpak AD-H [tris(3,5-dimethylphenylcarbamate) amylose] | Hexane/Isopropanol/DEA | 1.60 | 1.21 | Offers good baseline separation with high selectivity, typical of polysaccharide phases.[15] |
| Polysaccharide (Cellulose) | Chiralcel OD-H [tris(3,5-dimethylphenylcarbamate) cellulose] | Hexane/Isopropanol/DEA | 1.60 | 1.12 | Achieves baseline separation, but with lower selectivity compared to its amylose counterpart for this compound.[15] |
| Protein-Based | Ultron ES-OVM (Ovomucoid) | Phosphate Buffer/Acetonitrile | 1.40 | N/A | Demonstrates separation but does not achieve the baseline resolution (Rs > 1.5) considered ideal for quantitative purity analysis.[15] |
Data synthesized from literature sources.[15] TEAA: Triethylammonium Acetate, DEA: Diethylamine.
A Framework for Method Development and Validation
A successful chiral method is not just one that shows separation; it is one that is robust, reproducible, and validated to be fit for its intended purpose—quantifying trace levels of an unwanted enantiomer.
Caption: A general workflow for the development and validation of a chiral HPLC method.
Experimental Protocol: A Validated Method for Enantiomeric Purity
The following protocols are based on International Council for Harmonisation (ICH) Q2(R2) guidelines and represent a self-validating system for ensuring method performance.[16][17][18]
1. Specificity
-
Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject a diluent/mobile phase blank to ensure no interfering peaks are present.
-
Analyze a sample of the pure, desired enantiomer (e.g., S-enantiomer).
-
Analyze a sample containing only the undesired enantiomer (e.g., R-enantiomer).
-
Analyze a 50:50 racemic mixture to determine the resolution between the two enantiomer peaks.
-
Analyze a sample of the desired enantiomer spiked with the undesired enantiomer at the specification limit (e.g., 0.15%) and all other known related substances to confirm resolution.
-
-
Acceptance Criterion: Baseline resolution (Rs ≥ 1.5, ideally > 2.0) between the enantiomer peaks and from all other potential impurities.
2. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.
-
Protocol:
-
Prepare a series of dilute solutions of the undesired enantiomer in the presence of the desired enantiomer at its nominal concentration.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 10.
-
Alternatively, establish the concentration that meets predefined requirements for accuracy and precision (%RSD).
-
-
Acceptance Criterion: The LOQ must be at or below the reporting threshold for the impurity (e.g., ≤ 0.1%). Precision at the LOQ should be ≤ 10% RSD.
3. Accuracy
-
Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a sample of the pure desired enantiomer.
-
Spike this sample with the undesired enantiomer at three different concentration levels, typically covering the expected range (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criterion: Mean recovery should be within 90.0% to 110.0% for trace impurity analysis.
4. Linearity
-
Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards of the undesired enantiomer, ranging from the LOQ to 150% of the specification limit, each containing the desired enantiomer at its nominal test concentration.
-
Inject each standard and construct a calibration curve by plotting the peak area of the undesired enantiomer against its concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.998.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Prepare six independent samples by spiking the desired enantiomer with the undesired enantiomer at the 100% specification level. Analyze these samples on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and on a different HPLC system if possible.
-
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for the area of the undesired enantiomer should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Prepare a system suitability sample (e.g., racemate or a spiked sample).
-
Individually vary critical parameters such as:
-
Mobile phase organic content (e.g., ±2%)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
Mobile phase pH (e.g., ±0.2 units)
-
-
Analyze the sample under each condition and evaluate the impact on resolution, retention time, and peak shape.
-
-
Acceptance Criterion: System suitability criteria (e.g., Resolution ≥ 2.0) must be met under all varied conditions, demonstrating the method's reliability for routine use.[19][20]
Conclusion
The development of a validated chiral HPLC method is a meticulous but essential process in pharmaceutical sciences. It is a journey that begins with a fundamental understanding of chiral recognition and progresses through a systematic screening of diverse CSPs to identify optimal separation conditions. As demonstrated, polysaccharide-based phases offer the broadest applicability, while macrocyclic glycopeptide and cyclodextrin phases provide powerful, complementary selectivities for specific compound classes.
Ultimately, the goal is not merely separation but robust, reliable quantification. By rigorously validating the chosen method against established criteria for specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can build a self-validating system. This ensures that the analytical data is trustworthy, meets stringent regulatory expectations, and, most importantly, guarantees the enantiomeric purity, safety, and efficacy of the final pharmaceutical product.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. dujps.com [dujps.com]
- 20. actascientific.com [actascientific.com]
Comparison of (R)-2-Methoxypropan-1-amine hydrochloride with other chiral resolving agents like (S)-1-phenylethylamine
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from a racemic mixture is a frequent and critical challenge. The choice of a chiral resolving agent is a pivotal decision that can significantly impact the yield, enantiomeric purity, and economic viability of the process. This guide provides an in-depth, objective comparison of two chiral amines as resolving agents for acidic compounds: the widely-used and extensively documented (S)-1-phenylethylamine, and the less-common (R)-2-Methoxypropan-1-amine hydrochloride.
This guide moves beyond a simple cataloging of properties to offer a practical, experience-driven perspective on the selection and application of these reagents. We will delve into the mechanistic underpinnings of chiral resolution by diastereomeric salt formation, provide detailed experimental protocols, and present comparative data to ground our analysis in real-world performance.
The Bedrock of Chiral Resolution: Diastereomeric Salt Formation
The classical method of chiral resolution remains a cornerstone of stereoselective chemistry due to its scalability and relative simplicity.[1][2] The fundamental principle involves the reaction of a racemic mixture of an acid with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent.[1][3] This crucial difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, and can be isolated by filtration. Subsequently, the enantiomerically enriched acid can be liberated from the salt, and the chiral resolving agent can often be recovered and recycled.
dot```dot graph Chiral_Resolution_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Racemic_Acid [label="Racemic Acid\n(R-Acid + S-Acid)"]; Resolving_Agent [label="Chiral Resolving Agent\n((S)-Amine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomeric_Salts [label="Mixture of Diastereomeric Salts\n(R-Acid)-(S)-Amine\n(S-Acid)-(S)-Amine"]; Crystallization [label="Fractional Crystallization\n(Exploits Solubility Difference)"]; Separation [label="Filtration"]; Less_Soluble_Salt [label="Less Soluble Salt\n(e.g., (S)-Acid)-(S)-Amine)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; More_Soluble_Salt [label="Mother Liquor\n(Enriched in (R-Acid)-(S)-Amine)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Liberation_S [label="Acidification"]; Liberation_R [label="Acidification"]; Pure_S_Acid [label="Enantiomerically Enriched\nS-Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_R_Acid [label="Enantiomerically Enriched\nR-Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Recovered_Agent_S [label="Recovered\n(S)-Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recovered_Agent_R [label="Recovered\n(S)-Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Racemic_Acid -> Diastereomeric_Salts; Resolving_Agent -> Diastereomeric_Salts; Diastereomeric_Salts -> Crystallization; Crystallization -> Separation; Separation -> Less_Soluble_Salt [label="Solid"]; Separation -> More_Soluble_Salt [label="Liquid"]; Less_Soluble_Salt -> Liberation_S; More_Soluble_Salt -> Liberation_R; Liberation_S -> Pure_S_Acid; Liberation_S -> Recovered_Agent_S; Liberation_R -> Pure_R_Acid; Liberation_R -> Recovered_Agent_R; }
Caption: Key structural and performance differences.
Head-to-Head Comparison: The Verdict
| Feature | (S)-1-Phenylethylamine | This compound |
| Documentation | Extensive literature, well-established protocols | Very limited to no published data for diastereomeric salt resolution |
| Proven Efficacy | High success rate across a wide range of acids | Largely unproven for this application |
| Key Structural Feature | Aromatic ring for potential π-stacking | Aliphatic chain with a methoxy group |
| Predictability | High; performance is well-understood | Low; requires extensive empirical screening |
| Cost & Availability | Readily available, relatively low cost | Available from suppliers, but may be more expensive due to less demand |
Conclusion and Recommendations
For researchers and professionals in drug development, the selection of a chiral resolving agent is a decision that balances innovation with pragmatism.
_ (S)-1-Phenylethylamine_ remains the gold standard and the recommended first choice for the resolution of racemic carboxylic acids. Its proven track record, extensive documentation, and high efficiency minimize the risks and resources required for developing a successful resolution process. The wealth of available data allows for a more rational approach to solvent selection and process optimization.
_ (R)-2-Methoxypropan-1-amine hydrochloride_ , on the other hand, represents a more exploratory option. The absence of published data for its use in diastereomeric salt formation means that any attempt to use it would necessitate a comprehensive and empirical screening of conditions (solvents, stoichiometry, temperature). While its structural features do not preclude it from being an effective resolving agent for a specific substrate, its general utility is unknown. It may be a candidate for investigation when established resolving agents like (S)-1-phenylethylamine have failed, or in academic research aimed at discovering novel resolving agents.
References
A Comparative Guide to the Quantitative Determination of Enantiomeric Purity of Chiral Carboxylic Acids Using Chiral Amine Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the stereochemical integrity of a molecule is paramount. For chiral carboxylic acids, which form the backbone of numerous active pharmaceutical ingredients (APIs) and complex molecular architectures, the precise determination of enantiomeric purity is not merely a procedural step but a critical determinant of biological activity, efficacy, and safety. This guide provides an in-depth, objective comparison of methodologies for quantifying the enantiomeric excess (ee) of chiral carboxylic acids, with a focus on the use of chiral amine derivatizing agents for Nuclear Magnetic Resonance (NMR) spectroscopy. While we will explore the broader class of these reagents, we will also address the potential utility of specific amines like (R)-2-Methoxypropan-1-amine hydrochloride.
The Core Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, by their very nature, are chemically and physically identical in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy. The foundational principle behind the use of chiral derivatizing agents (CDAs) is the conversion of a pair of enantiomers into a mixture of diastereomers. These newly formed diastereomers possess distinct physical properties and, crucially, different chemical shifts in their NMR spectra.[1]
The reaction of a racemic or enantioenriched carboxylic acid with an enantiomerically pure chiral amine results in the formation of two diastereomeric amides. The relative integration of the now distinct signals in the ¹H or other relevant NMR spectra allows for the direct quantification of the enantiomeric excess of the original carboxylic acid sample.
Featured Chiral Derivatizing Agent: (S)-4-(3-Aminopyrrolidin-1-yl)coumarin
To illustrate the practical application of this methodology, we will focus on a well-documented coumarin-based chiral amine, (S)-4-(3-aminopyrrolidin-1-yl)coumarin, hereafter referred to as 5-CDA. This reagent has demonstrated versatility and reliability for the ¹H NMR determination of enantiomeric purities of a range of chiral carboxylic acids.[2]
Advantages of 5-CDA:
-
Distinct Reporter Signal: The proton on the C-3 position of the coumarin ring typically appears as a sharp, well-resolved singlet in a region of the ¹H NMR spectrum (around 6.0-7.0 ppm) that is often free from other overlapping signals.[2] This provides a clear and unambiguous signal for integration.
-
High Sensitivity: The distinct nature of the reporter signal allows for accurate integration even at low concentrations.
-
Reliability: Studies have shown a strong correlation between the known enantiomeric ratios of carboxylic acids and the diastereomeric ratios calculated from the NMR spectra of their 5-CDA derivatives, indicating the absence of significant kinetic resolution or racemization during the derivatization process.[2]
Experimental Workflow for Derivatization and NMR Analysis
The following is a generalized protocol for the derivatization of a chiral carboxylic acid with 5-CDA for NMR analysis.
Caption: General workflow for the derivatization of a chiral carboxylic acid with a chiral amine and subsequent NMR analysis.
Detailed Experimental Protocol:
Materials:
-
Chiral carboxylic acid (approx. 0.1 mmol)
-
(S)-4-(3-Aminopyrrolidin-1-yl)coumarin (5-CDA) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent (1.1 eq)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable NMR solvent
-
NMR tube
Procedure:
-
In a clean, dry vial, combine the chiral carboxylic acid, 5-CDA, and the coupling agent.
-
Add approximately 0.6 mL of anhydrous deuterated solvent to the vial.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture directly into an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the distinct singlet signals corresponding to the C-3 proton of the coumarin moiety for each of the two diastereomers.
-
Carefully integrate these two signals. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.[2]
Comparative Analysis of Enantiomeric Purity Determination Methods
The choice of method for determining enantiomeric purity depends on several factors, including the nature of the analyte, the required accuracy, available instrumentation, and sample throughput.
| Method | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (e.g., 5-CDA) with NMR | Covalent bonding to form diastereomers.[1] | - Direct quantification from NMR integration.- Can also be used for absolute configuration assignment.- Relatively fast and requires standard NMR equipment. | - Requires a suitable functional group for derivatization.- Potential for kinetic resolution or racemization.- Sample is consumed. |
| Chiral Solvating Agents (CSAs) with NMR | Non-covalent interaction to form transient diastereomeric complexes.[3] | - Non-destructive to the sample.- Simple sample preparation (mix and measure).- No risk of racemization during derivatization. | - Chemical shift differences can be small and concentration-dependent.- May require optimization of solvent and temperature.- Generally less robust than derivatization. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | - High accuracy and precision.- Well-established and widely applicable.- Can be used for preparative separation. | - Requires method development for each analyte.- Can be time-consuming.- Requires specialized and expensive chiral columns. |
| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase for volatile compounds. | - High resolution and sensitivity for volatile analytes. | - Limited to thermally stable and volatile compounds.- Derivatization may be required to increase volatility. |
A Note on this compound
While this compound is a chiral amine and possesses the necessary functional group to react with a carboxylic acid to form an amide, there is a notable absence of published literature detailing its use as a chiral derivatizing agent for the quantitative determination of enantiomeric purity by NMR. Its primary documented applications are as a building block in the synthesis of more complex chiral molecules.
Theoretically, it could be employed in a similar fashion to 5-CDA. The derivatization would proceed via amide bond formation, and one would then look for well-resolved signals in the ¹H NMR spectrum of the resulting diastereomers, likely the methoxy or methyl protons. However, without supporting experimental data, its efficacy, the magnitude of the expected chemical shift differences (Δδ), and the potential for side reactions or poor resolution remain unconfirmed. Therefore, while a plausible candidate in principle, it is not an established or recommended reagent for this purpose at this time.
Data Presentation: A Comparative Look at Chemical Shift Differences
The effectiveness of a chiral derivatizing or solvating agent is often gauged by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. A larger Δδ value generally leads to more accurate integration and quantification.
| Chiral Carboxylic Acid | Derivatizing/Solvating Agent | Observed Proton | Δδ (ppm) | Reference |
| (R/S)-2-Phenylpropanoic acid | 5-CDA | Coumarin C-3 H | 0.024 | [2] |
| (R/S)-3-Phenylbutanoic acid | 5-CDA | Coumarin C-3 H | 0.017 | [2] |
| (R/S)-Mandelic acid | BINOL-based amino alcohol (CSA) | α-H | up to 0.641 | [3] |
| (R/S)-Mandelic acid | Cinchona Alkaloid Dimer (CSA) | α-H | up to 0.321 | [2] |
This table presents representative data and is not an exhaustive list.
Conclusion
The quantitative determination of the enantiomeric purity of chiral carboxylic acids is a critical task in many scientific disciplines. The use of chiral amine derivatizing agents in conjunction with NMR spectroscopy offers a rapid, reliable, and accessible method for this purpose. Reagents such as (S)-4-(3-aminopyrrolidin-1-yl)coumarin (5-CDA) provide clear and well-resolved signals, allowing for accurate quantification.
While derivatization is a powerful technique, it is essential to consider alternative methods such as the use of chiral solvating agents, which offer a non-destructive approach, or chromatographic techniques like chiral HPLC, which remain the gold standard for accuracy and validation. The selection of the most appropriate method will always depend on the specific requirements of the analysis, the nature of the analyte, and the available resources. While novel chiral amines like this compound present theoretical possibilities, reliance on well-validated reagents and protocols is crucial for ensuring the scientific integrity of experimental results.
References
- 1. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Chiral Compounds in Accordance with ICH Guidelines
For researchers, scientists, and professionals navigating the complexities of drug development, ensuring the stereochemical purity of chiral compounds is not merely a regulatory hurdle, but a fundamental aspect of therapeutic safety and efficacy. The International Council for Harmonisation (ICH) provides a critical framework for the validation of analytical procedures, with the ICH Q2(R1) guideline serving as the cornerstone for these activities.[1][2][3] This guide offers an in-depth, experience-driven comparison of analytical techniques and a detailed walkthrough of the validation process for chiral compounds, grounded in the principles of scientific integrity and regulatory compliance.
The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantitation.[4] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).[4] Therefore, a validated, robust analytical method is paramount for controlling the enantiomeric purity of drug substances and products.
Pillar 1: Choosing Your Analytical Weapon - A Comparison of Chiral Separation Techniques
The foundation of any successful validation is a well-developed and suitable analytical method. For chiral compounds, the most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice of technique is a critical first step, dictated by the physicochemical properties of the analyte, the desired analytical performance, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[5][6] | Utilizes a supercritical fluid (typically CO2) as the main mobile phase component, offering unique selectivity.[7][8] | Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte.[9] |
| Advantages | Wide applicability, vast library of commercially available CSPs, robust and well-understood technology.[10][11] | Faster separations, lower organic solvent consumption (greener), suitable for preparative scale.[7][12] | High separation efficiency, minimal sample and reagent consumption, orthogonal selectivity to HPLC/SFC.[10][13] |
| Disadvantages | Can be time-consuming, may use significant volumes of organic solvents. | Higher initial instrument cost, less suitable for highly polar compounds. | Can be sensitive to matrix effects, potential for wall adsorption issues.[13] |
| Typical Applications | Routine quality control, purity testing, and stability studies for a wide range of pharmaceuticals.[14] | High-throughput screening, purification, and analysis of thermally labile or less polar compounds.[7] | Analysis of highly polar or charged compounds, peptides, and when orthogonal verification is needed.[9] |
Expert Insight: While chiral HPLC remains the workhorse in many QC labs due to its robustness and the extensive range of available chiral stationary phases (CSPs)[6], SFC is rapidly gaining traction for its speed and environmental benefits.[7][12] CE, with its high efficiency and low sample consumption, offers a powerful, orthogonal approach, particularly valuable for challenging separations or when confirming results from HPLC or SFC.[10][13]
Pillar 2: The Gauntlet of Validation - A Deep Dive into ICH Q2(R1) Parameters for Chiral Methods
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] For chiral methods, this involves a specific focus on the ability to accurately and reliably quantify the undesired enantiomer in the presence of the desired one.
Workflow for Chiral Method Validation
The following diagram illustrates the logical flow of the validation process, highlighting the interconnectedness of the various parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fagg.be [fagg.be]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Chiral Resolution Techniques
For researchers, scientists, and professionals in drug development, the journey from a racemic mixture to an enantiomerically pure active pharmaceutical ingredient (API) is a critical and often challenging endeavor. The choice of a chiral resolution technique is a pivotal decision, profoundly impacting not only the purity and yield of the final product but also the overall economic viability and scalability of the process. This guide provides an in-depth, data-driven comparison of the most prevalent chiral resolution techniques, offering insights into their underlying principles, practical applications, and, most importantly, their cost-effectiveness.
The Imperative of Chirality in Drug Development
In the chiral environment of the human body, enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). Regulatory bodies worldwide now strongly encourage, and often mandate, the development of single-enantiomer drugs to enhance therapeutic efficacy and patient safety. This necessitates robust and economically feasible methods for chiral resolution.
A Comparative Overview of Chiral Resolution Strategies
The primary methods for chiral resolution on a laboratory and industrial scale can be broadly categorized into crystallization-based and chromatography-based techniques, with enzymatic resolution offering a biocatalytic alternative. The selection of the optimal technique is a multi-faceted decision, weighing factors such as the chemical and physical properties of the racemate, the required scale of production, desired purity, and, of course, the associated costs.
Crystallization-Based Methods: The Classical Approach
Crystallization-based techniques are among the oldest and most industrially applied methods for chiral resolution, prized for their potential for large-scale, cost-effective production.
Diastereomeric Salt Formation
This is the most common classical resolution method, applicable to racemic compounds that possess an acidic or basic functional group. The process involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties, can then be separated by fractional crystallization.
Scientific Principle: Enantiomers have identical physical properties, making them inseparable by standard crystallization. By reacting them with a single enantiomer of a chiral resolving agent, they are converted into diastereomers. Diastereomers have different solubilities, melting points, and crystal structures, which allows for their separation.
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid
-
Dissolution: Dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol in a 250 mL Erlenmeyer flask. Gentle heating can aid dissolution.
-
Salt Formation: Slowly add 6.1 mL of racemic 1-phenylethylamine to the warm tartaric acid solution. An exothermic reaction will occur.
-
Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Dissolve the crystals in water and add a 50% (w/v) sodium hydroxide solution to liberate the free amine.
-
Extraction and Drying: Extract the amine with diethyl ether, and dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation to obtain the resolved 1-phenylethylamine.
Causality Behind Experimental Choices: The choice of solvent is critical; it must provide a significant solubility difference between the two diastereomeric salts. Methanol is often a good starting point for amine resolutions. The cooling step is essential to maximize the yield of the less soluble salt. The use of a strong base like NaOH is necessary to deprotonate the ammonium salt and regenerate the free amine.
A case study on the resolution of the antiepileptic drug pregabalin using L-tartaric acid demonstrated a yield of 51.6% for the desired diastereomeric salt with a productivity of 153 mg per gram of water.[1][2]
Spontaneous Resolution by Crystallization
In rare cases, a racemic mixture will crystallize as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers. This phenomenon, famously first observed by Louis Pasteur with sodium ammonium tartrate, allows for mechanical separation.
Scientific Principle: This occurs when the intermolecular forces between molecules of the same handedness are stronger than those between molecules of opposite handedness. Only about 5-10% of all racemates are known to form conglomerates.[3]
A more modern example is the spontaneous resolution of racemic methadone, where seeding a supersaturated solution with d- and l-crystals allows for the recovery of large crystals of each enantiomer in a 50% yield.[3] While elegant, the rarity of conglomerate formation limits its general applicability in industrial settings.
Enzymatic Resolution: The Biocatalytic Approach
Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Scientific Principle: Enzymes, being chiral macromolecules, create a three-dimensional active site that preferentially binds and transforms one enantiomer over the other. This difference in reaction rates is the basis for kinetic resolution. A significant advantage is that these reactions often occur under mild conditions. However, the theoretical maximum yield for the desired enantiomer is 50%. This limitation can be overcome by coupling the resolution with in-situ racemization of the undesired enantiomer, a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Ibuprofen
-
Reaction Setup: In a temperature-controlled vessel, combine racemic ibuprofen, an alcohol (e.g., n-butanol), and an appropriate organic solvent.
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by chiral HPLC.
-
Termination: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Separate the resulting ester (from the reactive enantiomer) from the unreacted ibuprofen acid (the desired enantiomer) by extraction or chromatography.
Causality Behind Experimental Choices: Immobilized enzymes are preferred as they can be easily recovered and reused, which is crucial for cost-effectiveness. The choice of solvent and alcohol can significantly impact the enzyme's activity and selectivity. Monitoring the reaction is critical to stop it at the optimal point to maximize the enantiomeric excess of both the product and the remaining substrate.
In a study on the enzymatic resolution of racemic ibuprofen ethyl ester, a conversion of 47.4% was achieved with an enantiomeric excess of 96.6% for the desired (S)-ibuprofen in 10 hours.[4]
Chromatographic Methods: High Purity, Higher Cost?
Chromatographic techniques offer high-resolution separations and are particularly valuable for analytical purposes and for resolving compounds that lack suitable functional groups for salt formation.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their collection as separate fractions.
Scientific Principle: The CSP is a solid support that has a chiral molecule bonded to its surface. As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, while the other elutes more quickly.
Experimental Protocol: Preparative Chiral HPLC
-
Method Development: Screen various CSPs and mobile phase compositions on an analytical scale to find conditions that provide good separation (resolution > 1.5).
-
Scale-Up: Transfer the analytical method to a preparative scale system with a larger column and higher flow rate.
-
Injection: Inject the racemic mixture onto the preparative column.
-
Fraction Collection: Collect the eluting fractions corresponding to each enantiomer based on the detector signal (typically UV).
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Causality Behind Experimental Choices: The selection of the CSP is the most critical step, with polysaccharide-based CSPs being widely applicable. The mobile phase composition is optimized to achieve the best balance between resolution and analysis time. Lower flow rates can sometimes enhance selectivity.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, using supercritical carbon dioxide as the primary mobile phase. It offers several advantages, particularly for preparative scale separations.
Scientific Principle: Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations at lower pressures compared to HPLC. This leads to higher throughput and reduced solvent consumption.[5][6]
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous, large-scale preparative chromatographic technique that offers significant advantages in terms of efficiency and solvent consumption over batch preparative HPLC.
Scientific Principle: SMB simulates the counter-current movement of the stationary phase relative to the mobile phase. This is achieved by a complex system of columns and valves that periodically shift the inlet and outlet ports. This continuous process allows for a more efficient use of the stationary phase and a significant reduction in solvent consumption, often by up to 90% compared to batch chromatography.[7]
Cost-Effectiveness Analysis: A Head-to-Head Comparison
The ultimate choice of a chiral resolution technique is often a trade-off between performance and cost. The following tables provide a comparative analysis of these methods based on key economic and performance indicators.
Table 1: Performance and Scalability Comparison
| Feature | Diastereomeric Salt Crystallization | Enzymatic Resolution | Preparative HPLC | Preparative SFC | SMB Chromatography |
| Typical Yield | <50% (per cycle) | <50% (Kinetic), up to 100% (Dynamic) | >95% | >95% | >99% |
| Enantiomeric Excess | High (>99% achievable with optimization) | High (>99% achievable) | Very High (>99.5%) | Very High (>99.5%) | Very High (>99.5%) |
| Scalability | High (kg to tons) | Moderate to High (g to tons) | Low to Moderate (g to kg) | Moderate (g to multi-kg) | Very High (kg to tons) |
| Throughput | Moderate (batch process) | Moderate (batch process) | Low | High | Very High (continuous) |
| Development Time | Potentially long (screening required) | Moderate (enzyme screening) | Fast | Fast | Moderate to Long |
Table 2: Economic Comparison
| Cost Factor | Diastereomeric Salt Crystallization | Enzymatic Resolution | Preparative HPLC | Preparative SFC | SMB Chromatography |
| Upfront Cost | Low (standard reactors) | Moderate (bioreactors) | High ($15k - $150k+)[8] | Very High ($20k - $200k+)[9][10] | Very High ($100k - $500k+)[11][12] |
| Consumable Cost | Low to Moderate (resolving agents) | High (enzymes, but reusable) | Very High (CSP columns, solvents) | High (CSP columns, modifiers) | High (CSP, but long lifetime) |
| Solvent Consumption | Moderate | Low | Very High | Low to Moderate | Very Low |
| Cost per kg (Large Scale) | Low | Low to Moderate | High | Moderate | Low ($75 - $150/kg)[13] |
Expert Recommendations and Future Outlook
-
For large-scale production of APIs with suitable functional groups, diastereomeric salt crystallization remains a highly cost-effective and scalable option. The key to its economic success lies in the careful selection of a low-cost resolving agent and optimization of the crystallization process to maximize yield and purity.
-
Enzymatic resolution, particularly dynamic kinetic resolution, is an increasingly attractive green and efficient alternative. The primary economic hurdle is the initial cost of the enzyme. However, with the development of robust immobilization techniques that allow for enzyme recycling over many cycles, the long-term operating costs can be significantly reduced.[14][15][16]
-
Preparative HPLC is the workhorse for small to medium-scale purifications, especially in research and early development. While the upfront and consumable costs are high, its versatility and the ability to rapidly develop a separation method are significant advantages.
-
SFC is emerging as the preferred chromatographic technique for chiral separations at the preparative scale due to its higher throughput, reduced solvent consumption, and faster analysis times compared to HPLC. [7] The initial investment in SFC instrumentation is higher, but the long-term operational savings can be substantial.
-
SMB chromatography is the undisputed champion for large-scale, continuous chromatographic purification. The very high initial capital investment is offset by its high productivity and extremely low solvent consumption, making it the most cost-effective chromatographic method for producing multi-ton quantities of a single enantiomer.
The field of chiral resolution is continually evolving, with advances in catalyst and enzyme development, new chromatographic stationary phases, and more efficient process control. The decision of which technique to employ must be made on a case-by-case basis, carefully weighing the technical requirements against the economic realities of the project. By understanding the strengths and weaknesses of each method, researchers and drug development professionals can make informed decisions that pave the way for the efficient and cost-effective production of enantiomerically pure pharmaceuticals.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Aralyse - Simulated moving bed chromatography [aralyse.tech]
- 3. Preparative And Process Chromatography Market Size Report | 2032 [snsinsider.com]
- 4. Preparative HPLC System Price: Find Best Deals [accio.com]
- 5. SMB Chromatography System | BioVanix [biovanix.com]
- 6. selvita.com [selvita.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy HPLC Systems, Instruments For Sale, New & Used Prices | LabX [labx.com]
- 9. m.bonanza.com [m.bonanza.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 12. SMB Systems – KNAUER Simulated Moving Bed Chromatography Solutions [store.knauer.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 15. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Enantiomerically Pure Amines: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Chiral Amines
Enantiomerically pure amines are fundamental chiral building blocks in the pharmaceutical and agrochemical industries. It is estimated that 40-45% of small molecule pharmaceuticals contain a chiral amine moiety, where the stereochemistry is often critical for therapeutic efficacy and safety.[1][2] The differential pharmacological activity of enantiomers necessitates synthetic strategies that can deliver these vital compounds with high optical purity. This guide provides an in-depth comparative analysis of four prominent methods for the asymmetric synthesis of chiral amines: biocatalytic transamination, transition-metal-catalyzed asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and organocatalysis. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each approach, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic challenges.
Biocatalytic Transamination: Nature's Approach to Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral amine synthesis.[1][3] Among the various enzyme classes, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric amination of prochiral ketones to produce chiral primary amines with high enantioselectivity.[4][5]
Causality Behind Experimental Choices in Biocatalytic Transamination
The choice of a specific ω-transaminase is dictated by the desired stereochemistry of the product amine ((R)- or (S)-selective) and the substrate scope of the enzyme.[6] Protein engineering and directed evolution have played a pivotal role in expanding the substrate range of wild-type transaminases to accept bulky and structurally diverse ketones.[1][7] A critical consideration in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. This is often achieved by using a large excess of an amine donor, such as isopropylamine or L-alanine, or by employing a co-product removal system.[7] For instance, in the synthesis of the antidiabetic drug Sitagliptin, an engineered (R)-selective transaminase was developed that could efficiently aminate the prositagliptin ketone.[8]
Experimental Protocol: Enzymatic Synthesis of (S)-α-Methylbenzylamine
This protocol describes the asymmetric synthesis of (S)-α-methylbenzylamine from acetophenone using a recombinant E. coli whole-cell biocatalyst co-expressing an ω-transaminase and acetolactate synthase.[9]
Materials:
-
Acetophenone
-
L-Alanine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (pH 8.0)
-
Recombinant E. coli cells co-expressing ω-transaminase and acetolactate synthase
-
Organic solvent (e.g., ethyl acetate)
-
Acidic solution for extraction (e.g., HCl)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), acetophenone, L-alanine (as the amine donor), and PLP (as the cofactor).
-
Add the recombinant E. coli whole cells to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) with agitation for a specified period (e.g., 24 hours).
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product, (S)-α-methylbenzylamine, from the aqueous phase using an organic solvent.
-
To facilitate extraction and purification, the amine can be protonated by extraction into an acidic aqueous solution and then liberated by basification and re-extraction into an organic solvent.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
Performance Data for Biocatalytic Transamination
| Substrate | Enzyme | Amine Donor | Yield (%) | e.e. (%) | Reference |
| Acetophenone | ω-Transaminase from Vibrio fluvialis | L-Alanine | 92.1 | >99 | [10] |
| (4-Fluorophenyl)acetone | ω-Transaminase (ATA-113) | o-Xylylenediamine | >99 | >99 | [10] |
| Pro-sitagliptin ketone | Engineered (R)-selective ω-TA | Isopropylamine | 92 | >99.5 | [8] |
| 4-(4-methoxyphenyl)-2-butanone | ATA(S)@NITQ-2 | Isopropylamine | 98 | 99 | [11] |
Workflow for Biocatalytic Transamination
Caption: General workflow for the biocatalytic synthesis of chiral amines using transaminases.
Transition-Metal-Catalyzed Asymmetric Hydrogenation: A Workhorse in Chiral Amine Synthesis
Transition-metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, and enamides is a highly efficient and atom-economical method for the synthesis of a wide range of chiral amines.[2] This methodology has been extensively studied and successfully applied in both academic and industrial settings.[2]
Causality Behind Experimental Choices in Asymmetric Hydrogenation
The success of asymmetric hydrogenation hinges on the judicious selection of the metal catalyst and the chiral ligand. Iridium and ruthenium complexes are commonly employed, with the choice often depending on the specific substrate.[2] The chiral ligand, typically a phosphine-based ligand, is crucial for inducing high enantioselectivity. The steric and electronic properties of the ligand create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. For instance, in the synthesis of the antidepressant Sertraline, a palladium on calcium carbonate (Pd/CaCO3) catalyst is used for the diastereoselective hydrogenation of an imine intermediate.[12]
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-acetophenone Imine
This protocol describes the asymmetric hydrogenation of N-Boc-acetophenone imine using a rhodium catalyst.[10]
Materials:
-
N-Boc-acetophenone imine
-
[Rh(cod)2]BF4 (catalyst precursor)
-
(S,S)-f-Binaphane (chiral ligand)
-
2-Propanol (solvent)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Rh(cod)2]BF4 and (S,S)-f-Binaphane in 2-propanol.
-
Stir the solution at room temperature for a short period to allow for the formation of the active catalyst.
-
Add the N-Boc-acetophenone imine substrate to the reactor.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-Boc-protected chiral amine by column chromatography.
-
Determine the yield and enantiomeric excess of the product.
Performance Data for Asymmetric Hydrogenation
| Substrate | Catalyst/Ligand | Yield (%) | e.e. (%) | Reference |
| N-Boc-acetophenone imine | [Rh(cod)2]BF4 / (S,S)-f-Binaphane | 95 | 98 | [10] |
| Acetophenone N-benzylimine | [Ir(cod)Cl]2 / (S)-f-Binaphane | 99 | 97 | [2] |
| 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine | 5% Pd/CaCO3 | >99 (cis) | N/A (diastereoselective) | [12] |
| Cyclic 2-aryl imines | Iridium / (R,R)-f-SpiroPhos | High | High | [13] |
Catalytic Cycle for Asymmetric Hydrogenation of Imines
Caption: A simplified catalytic cycle for the transition-metal-catalyzed asymmetric hydrogenation of imines.
Chiral Auxiliary-Mediated Synthesis: A Reliable and Versatile Strategy
The use of chiral auxiliaries is a classical and highly reliable method for controlling stereochemistry in organic synthesis.[14] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.[14] Evans' oxazolidinones are a widely used class of chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including the synthesis of chiral amines.[15][16]
Causality Behind Experimental Choices in Chiral Auxiliary-Mediated Synthesis
The choice of chiral auxiliary is guided by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its subsequent removal without racemization of the product. Evans' oxazolidinones are popular due to their rigid structure, which provides a well-defined steric environment for directing the approach of reagents.[14] The reaction conditions, such as the choice of base and electrophile, are optimized to maximize the diastereoselectivity of the reaction.
Experimental Protocol: Asymmetric Synthesis of a β-Amino Acid using an Evans' Oxazolidinone Auxiliary
This protocol outlines a general procedure for the asymmetric synthesis of a β-amino acid derivative using an Evans' oxazolidinone auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone (or other Evans' auxiliary)
-
Acyl chloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophilic amine source (e.g., di-tert-butyl azodicarboxylate)
-
Reagents for auxiliary cleavage (e.g., LiOH, H2O2)
Procedure:
-
Acylation of the auxiliary: Dissolve the Evans' oxazolidinone in anhydrous THF and cool to -78°C. Add n-BuLi dropwise and stir for 30 minutes. Add the acyl chloride and allow the reaction to warm to room temperature.
-
Enolate formation: Cool the solution of the N-acyloxazolidinone to -78°C and add a suitable base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate.
-
Diastereoselective amination: Add the electrophilic amine source to the enolate solution and stir at low temperature until the reaction is complete.
-
Auxiliary cleavage: Quench the reaction and remove the chiral auxiliary under mild conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide can yield the corresponding carboxylic acid without epimerization of the newly formed stereocenter.
-
Purification and analysis: Purify the resulting enantiomerically enriched β-amino acid derivative by crystallization or chromatography. Determine the diastereomeric and enantiomeric purity.
Performance Data for Chiral Auxiliary-Mediated Synthesis
| Substrate | Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-Propionyl oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | >99:1 | 85-95 | [17] |
| Cinnamic imide | (S)-2-Phenyloxazolidine | >99:1 | 90 | [18] |
| Glycolic acid equivalent | Thiazolidine thione | High | Good | [19] |
General Scheme for Chiral Auxiliary-Mediated Synthesis
Caption: A general workflow for the synthesis of chiral molecules using a recoverable chiral auxiliary.
Organocatalysis: A Metal-Free Approach to Asymmetric Amination
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, offering a valuable metal-free alternative to traditional methods.[20] In the context of chiral amine synthesis, organocatalysts, such as proline and its derivatives, can activate substrates through the formation of transient iminium or enamine intermediates, enabling highly enantioselective amination reactions.[21]
Causality Behind Experimental Choices in Organocatalysis
The choice of organocatalyst is critical for achieving high enantioselectivity. The catalyst's structure, including its stereochemistry and functional groups, dictates the geometry of the transition state and thus the facial selectivity of the reaction. For example, in the α-amination of aldehydes, a chiral secondary amine catalyst forms a chiral enamine intermediate, which then reacts with an electrophilic nitrogen source.[21] The steric bulk of the catalyst can shield one face of the enamine, leading to a highly enantioselective C-N bond formation.
Experimental Protocol: Organocatalytic α-Amination of Propanal
This protocol describes the L-proline-catalyzed asymmetric α-amination of propanal with diethyl azodicarboxylate (DEAD).[21]
Materials:
-
Propanal
-
Diethyl azodicarboxylate (DEAD)
-
L-proline
-
Dichloromethane (CH2Cl2) or other suitable solvent
Procedure:
-
To a solution of L-proline in the chosen solvent, add propanal and stir for a few minutes at room temperature.
-
Cool the reaction mixture to a specified temperature (e.g., 0°C or -20°C).
-
Add DEAD dropwise to the reaction mixture.
-
Stir the reaction at the low temperature for the required time (e.g., 2-24 hours), monitoring its progress by TLC or GC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often reduced in situ (e.g., with NaBH4) to the corresponding stable amino alcohol for easier purification and analysis.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.
Performance Data for Organocatalysis
| Substrate | Catalyst | Yield (%) | e.e. (%) | Reference |
| Propanal | L-Proline | 97 | 96 | [21] |
| 2-Phenylpropanal | L-Proline | 95 | 98 | [21] |
| α,α-Disubstituted aldehydes | Mono-N-Boc-protected cyclohexa-1,2-diamine | up to 99 | up to 99 | [22] |
| Aldehydes (sequential α-amination/Corey-Chaykovsky) | Organocatalyst | 65-80 | 75-98 | [23] |
Catalytic Cycle for Organocatalytic α-Amination of Aldehydes
Caption: A simplified catalytic cycle for the organocatalytic α-amination of aldehydes via enamine activation.
Comparative Summary and Outlook
| Method | Key Advantages | Key Disadvantages | Typical Substrates | Industrial Relevance |
| Biocatalytic Transamination | High enantioselectivity, mild reaction conditions, sustainable. | Limited substrate scope (though expanding), equilibrium limitations, potential product inhibition. | Ketones | High (e.g., Sitagliptin) |
| Asymmetric Hydrogenation | Broad substrate scope, high efficiency and atom economy, well-established. | Requires high-pressure hydrogen, precious metal catalysts, potential for catalyst poisoning. | Imines, enamines, enamides | High (e.g., Sertraline) |
| Chiral Auxiliary-Mediated | High reliability and predictability, broad applicability. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. | Carbonyl compounds | Moderate to High (especially in early-stage drug development) |
| Organocatalysis | Metal-free, mild conditions, readily available catalysts. | Can require high catalyst loadings, may have limitations with certain substrate classes. | Aldehydes, ketones | Growing, particularly for specific applications |
The synthesis of enantiomerically pure amines is a dynamic field of research, with each of the discussed methods offering a unique set of advantages and disadvantages. The choice of the most appropriate method depends on a multitude of factors, including the specific target molecule, the desired scale of the synthesis, cost considerations, and sustainability goals.
Biocatalysis is increasingly becoming the method of choice for industrial applications where a suitable enzyme can be identified or engineered, due to its exceptional selectivity and green credentials. Asymmetric hydrogenation remains a robust and versatile tool for a wide range of substrates. Chiral auxiliaries continue to be a reliable strategy, particularly in complex molecule synthesis and during the early stages of drug discovery. Organocatalysis provides a valuable metal-free alternative and is continually expanding its scope and utility.
Future developments in this field will likely focus on the synergy between these methods, such as chemoenzymatic cascades, and the development of more efficient and sustainable catalytic systems. The continued evolution of these powerful synthetic tools will undoubtedly accelerate the discovery and development of new pharmaceuticals and other valuable chiral compounds.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 13. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 20. Organocatalysts based on natural and modified amino acids for asymmetric reactions [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organocatalytic Sequential α-Amination/Corey-Chaykovsky Reaction of Aldehydes: A High Yield Synthesis of 4-Hydroxypyrazolidine Derivatives [organic-chemistry.org]
A Guide to the Evaluation of Novel Chiral Resolving Agents: A Case Study Using (R)-2-Methoxypropan-1-amine Hydrochloride for the Resolution of Profens
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient separation of enantiomers remains a cornerstone of producing safe and effective drugs. While numerous chiral resolving agents are commercially available, the quest for novel agents that offer improved efficiency, broader applicability, or cost-effectiveness is perpetual. This guide provides a comprehensive framework for the evaluation of a novel chiral resolving agent, using (R)-2-Methoxypropan-1-amine hydrochloride as a case study for the resolution of racemic 2-arylpropionic acids, commonly known as "profens" (e.g., ibuprofen, ketoprofen).
An extensive review of scientific literature and patent databases reveals a notable absence of documented successful chiral resolutions of acidic compounds using this compound. This guide, therefore, is not a retrospective review but a prospective, instructional manual designed to empower researchers in the systematic evaluation of this and other novel resolving agents.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and industrially significant method for separating enantiomers.[1] The underlying principle is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties, such as solubility.[2] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.
The workflow for such a process is outlined below:
This compound: A Candidate Resolving Agent
This compound is a chiral amine that presents interesting structural features for potential application as a resolving agent for acidic compounds. The presence of a methoxy group introduces an additional point of potential interaction (e.g., hydrogen bonding) and steric bulk, which could lead to more pronounced differences in the crystal packing and solubility of the resulting diastereomeric salts.
Key Structural Features and Hypothesized Interactions:
-
Primary Amine: The -NH2 group provides the basic center for salt formation with the carboxylic acid of the profen.
-
Chiral Center: The stereogenic center at C2 is crucial for the formation of diastereomers.
-
Methoxy Group: The ether oxygen could act as a hydrogen bond acceptor, potentially influencing the crystal lattice formation and the differential solubility of the diastereomeric salts.
-
Hydrochloride Salt: The use of the hydrochloride salt of the amine in the screening process can be advantageous for handling and stability. The free base can be generated in situ or prior to the resolution.
The interaction between the resolving agent and the enantiomers of a profen can be visualized as follows:
Comparative Analysis with Standard Resolving Agents
To establish a benchmark for the performance of a novel resolving agent, it is essential to compare its efficacy against well-established alternatives under similar conditions. For acidic compounds like profens, common chiral amine resolving agents include (R)- or (S)-α-phenylethylamine and cinchonidine.[3][4]
The following table outlines a hypothetical comparison of key performance indicators for the resolution of a generic racemic profen. The data for this compound would be the target of the experimental investigation outlined in the subsequent sections.
| Resolving Agent | Racemic Acid | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) | Reference |
| (R)-2-Methoxypropan-1-amine HCl | (±)-Ibuprofen | Ethanol | 0.5 | To be determined | To be determined | To be determined | This Work |
| (R)-2-Methoxypropan-1-amine HCl | (±)-Ketoprofen | Methanol/Water | 0.5 | To be determined | To be determined | To be determined | This Work |
| (R)-α-Phenylethylamine | (±)-Ketoprofen | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Cinchonidine | (±)-Ketoprofen | Ethyl acetate/Methanol | Not specified | 31 | 94 | 97 | [3] |
Experimental Protocols for the Evaluation of this compound
The following protocols provide a detailed, step-by-step methodology for the systematic evaluation of this compound as a resolving agent for racemic ibuprofen.
-
Racemic (±)-Ibuprofen
-
This compound
-
Sodium hydroxide (for in situ generation of the free base)
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter
-
Chiral HPLC system with a suitable column for profens
The goal of this initial screening is to identify a solvent system in which one of the diastereomeric salts has significantly lower solubility than the other.
-
Preparation of the Free Base (Optional but Recommended): While the resolution can be attempted directly with the hydrochloride salt and the free acid, generating the free base of the resolving agent in situ or beforehand often leads to cleaner crystallizations. To a solution of this compound in a minimal amount of water, add an equimolar amount of a strong base like NaOH. Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and carefully remove the solvent under reduced pressure.
-
Trial Resolutions:
-
In a series of test tubes, dissolve a fixed amount of racemic ibuprofen (e.g., 100 mg) in a small volume of different heated solvents (e.g., 1-2 mL of ethanol, methanol, acetone, etc.).
-
To each tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of (R)-2-methoxypropan-1-amine (the free base).
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of any precipitate. Note the solvent in which a crystalline solid is formed.
-
-
Analysis of the Precipitate:
-
Isolate the solid by filtration and wash with a small amount of the cold solvent.
-
Dry the solid and determine its melting point. A sharp melting point is indicative of a pure diastereomer.
-
Liberate the ibuprofen from a small sample of the salt by dissolving it in a dilute acid (e.g., 1M HCl) and extracting with an organic solvent.
-
Analyze the enantiomeric excess (e.e.) of the recovered ibuprofen using chiral HPLC.
-
Once a promising solvent system is identified, the resolution can be optimized and scaled up.
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic ibuprofen (e.g., 5.0 g) in the optimal solvent (e.g., 50 mL of ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the stoichiometric amount (e.g., 0.5 equivalents) of (R)-2-methoxypropan-1-amine in a minimal amount of the same hot solvent.
-
Crystallization: Slowly add the resolving agent solution to the ibuprofen solution with stirring. Allow the mixture to cool gradually to room temperature. Seeding with a small crystal from the screening experiment can be beneficial. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration, wash with a small portion of the cold solvent, and air dry.
-
Recrystallization (Optional): To improve the diastereomeric purity, the salt can be recrystallized from the same or a different solvent system.
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the diastereomeric salt in water.
-
Add an excess of a strong acid (e.g., 2M HCl) to protonate the amine and liberate the free carboxylic acid.
-
Extract the enantiomerically enriched ibuprofen with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
-
-
Characterization: Determine the yield, melting point, optical rotation, and enantiomeric excess (by chiral HPLC) of the recovered ibuprofen.
Conclusion and Future Outlook
While this guide has been necessitated by the current lack of published data on the use of this compound as a chiral resolving agent, it provides a robust and scientifically sound methodology for its evaluation. The structural characteristics of this amine suggest it holds potential for the resolution of acidic compounds, and the systematic approach outlined here will enable researchers to rigorously assess its performance.
The successful application of a novel resolving agent can have significant implications for the large-scale production of enantiomerically pure pharmaceuticals. Should this compound prove effective, it would represent a valuable addition to the toolkit of synthetic and process chemists.
References
Safety Operating Guide
Navigating the Disposal of (R)-2-Methoxypropan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering commitment to safety. This guide provides an in-depth, procedural framework for the proper disposal of (R)-2-Methoxypropan-1-amine hydrochloride, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.
Immediate Safety Considerations: Understanding the Hazard Profile
The free amine is documented as a flammable liquid that causes severe skin burns and eye damage and is harmful if swallowed[1]. The hydrochloride salt is a solid, which mitigates the flammability risk of the free amine, but it should be handled as a substance that can cause skin and eye irritation[2][3]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against potential splashes of solutions containing the compound, which could cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to irritation or burns.[1][4] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. Respirator if needed. | Minimizes inhalation of any fine particles or aerosols, which may cause respiratory irritation.[2] |
Waste Characterization: Is it a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[5][6].
This compound is not found on the EPA's lists of hazardous wastes (F, K, P, or U lists)[7][8]. Therefore, a hazardous waste determination must be made based on its characteristics.
-
Corrosivity: As an amine hydrochloride, aqueous solutions of this compound will be acidic and could potentially have a pH of 2 or less, meeting the definition of corrosive hazardous waste (EPA waste code D002)[6][9].
-
Toxicity: The free amine is harmful if swallowed, indicating potential toxicity[1]. While specific toxicity data for the hydrochloride salt is not available, it is prudent to handle it as a potentially toxic substance.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired solid reagents and residues from experimental procedures.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization:
-
Place the solid waste in a clean, dry, and chemically compatible container with a secure, tight-fitting lid.
-
The original manufacturer's container, if empty and in good condition, can be used.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the approximate quantity of waste.
-
Include the date of waste generation.
-
-
Storage:
-
Store the labeled container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is away from general laboratory traffic and incompatible materials.
-
-
Disposal:
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol is for aqueous or organic solutions containing the target compound.
-
Segregation:
-
Collect aqueous and organic solvent waste streams in separate, designated containers.
-
Do not mix incompatible waste streams.
-
-
Containerization:
-
Use a chemically resistant container (e.g., a high-density polyethylene carboy for aqueous waste) with a secure, vented cap if necessary.
-
-
Labeling:
-
Attach a hazardous waste label to the container.
-
List all chemical constituents and their approximate concentrations, including "this compound".
-
-
Storage:
-
Store the container in a designated SAA, using secondary containment (such as a spill tray) to prevent leaks.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department.
-
Protocol 3: In-Lab Neutralization of Aqueous Waste (for Corrosivity)
For dilute aqueous solutions where the primary hazard is corrosivity (low pH), in-lab neutralization may be a permissible pre-treatment step before collection. IMPORTANT: This procedure should only be performed by trained personnel in a chemical fume hood and is only appropriate if the waste does not contain other hazardous components[11][12].
-
Preparation:
-
Don all required PPE (Table 1).
-
Work in a chemical fume hood.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate.
-
Have a calibrated pH meter or pH paper readily available.
-
Place the container of acidic waste in a larger secondary container filled with ice to dissipate any heat generated during neutralization[11].
-
-
Neutralization:
-
Slowly and with constant stirring, add the dilute base to the acidic waste. Be cautious as this may cause gas evolution (carbon dioxide).
-
Monitor the pH of the solution frequently.
-
Continue adding the base until the pH is between 5.5 and 9.0[11].
-
-
Post-Neutralization:
-
Even after neutralization, the resulting salt solution may still be considered hazardous waste due to the toxicity of the amine.
-
Collect the neutralized solution in a properly labeled hazardous waste container as described in Protocol 2. Do not pour down the drain unless explicitly authorized by your institution's EHS department and local regulations[4].
-
Protocol 4: Management of Spills and Contaminated Materials
-
Small Spills:
-
For small spills of the solid, carefully sweep it up and place it in a labeled hazardous waste container. Avoid creating dust.
-
For small liquid spills, use a chemical spill kit with an absorbent material appropriate for acids.
-
Place the used absorbent material in a sealed, labeled hazardous waste bag or container[4].
-
-
Contaminated Debris:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Collect these items in a designated, clearly labeled hazardous waste container.
-
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. epa.gov [epa.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
- 10. aksci.com [aksci.com]
- 11. esd.uga.edu [esd.uga.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Methoxypropan-1-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (R)-2-Methoxypropan-1-amine hydrochloride (CAS No. 907545-98-6) is a valuable building block in synthesis, but its safe handling is paramount. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Identification: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks. The hydrochloride salt form is a solid, which can pose an inhalation hazard if it becomes airborne dust.
The primary hazards identified are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact[1].
-
Serious Eye Irritation (Category 2A) : Can cause significant and potentially damaging eye irritation[1].
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation if inhaled[1][2].
-
Acute Toxicity : Some sources also indicate it may be harmful if swallowed or inhaled[3].
These classifications are the scientific basis for our PPE and handling protocols. The goal is to establish effective barriers between the chemical and the routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be prevented at all times. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eyes must be shielded from any potential splashes or dust. |
| STOT SE (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols must be minimized or eliminated. |
| Acute Toxicity (Oral, Inhalation) | H302/H332: Harmful if swallowed/inhaled | Accidental ingestion and breathing of dust must be prevented. |
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard. The most effective safety strategies begin with robust engineering and administrative controls designed to minimize exposure from the outset.
-
Engineering Control - The Chemical Fume Hood : All weighing and handling of solid this compound, as well as any procedures involving its solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control as it captures dust and vapors at the source, preventing them from entering the laboratory environment and your breathing zone[4].
-
Administrative Controls :
-
Designated Areas : Clearly mark areas where this chemical is stored and handled.
-
Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for all experimental work involving this compound.
-
Hygiene Practices : Never eat, drink, or smoke in the laboratory[5]. Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks[2][5].
-
Comprehensive PPE Protocol for this compound
The following PPE is mandatory when handling this compound. The selection is based directly on the identified GHS hazards[2][5].
Primary Protective Gear
-
Eye and Face Protection :
-
Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Best Practice : For procedures with a higher risk of splashing (e.g., transfers, preparing solutions), a full-face shield worn over safety glasses is strongly recommended. This provides a multi-layered defense against serious eye damage[2][5].
-
-
Hand Protection :
-
Requirement : Chemically resistant gloves. Nitrile gloves are a standard and effective choice for incidental contact.
-
Protocol : Always check gloves for tears or punctures before use. For extended handling or direct immersion, consult a glove compatibility chart for the specific solvent being used. Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Wash hands immediately after removing gloves[4][5].
-
-
Body Protection :
-
Requirement : A professional lab coat that is fully buttoned.
-
Best Practice : Consider a lab coat with knit cuffs to ensure a secure interface with your gloves, preventing skin exposure at the wrist. For larger quantities, a chemically resistant apron over the lab coat adds another layer of protection[2][5]. Ensure legs and feet are fully covered; open-toed shoes are never permissible in a laboratory setting.
-
-
Respiratory Protection :
-
Under Normal Conditions : When working exclusively within a certified chemical fume hood, specific respiratory protection is typically not required as the engineering control is sufficient to keep exposure below permissible limits[4].
-
During Spills or Emergencies : If a significant amount of the solid is spilled outside of a fume hood, leading to airborne dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) may be necessary for cleanup personnel.
-
Step-by-Step PPE Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Put on and fasten completely.
-
Eye Protection : Put on safety glasses or goggles.
-
Gloves : Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves : Remove first, using the proper technique to avoid touching the outside of the gloves with your bare hands. Dispose of them immediately in the designated waste container.
-
Lab Coat : Remove by rolling it inside-out, without touching the exterior surface. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection : Remove last, by handling the earpieces.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.
Safe Handling, Spill Management, and Disposal
Operational Plan:
-
Handling : Use spark-proof tools and ensure equipment is properly grounded, as the parent amine is flammable[4][6]. While the hydrochloride salt is less volatile, this is a good general practice. Avoid creating dust when handling the solid[2][5]. Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents[5][6].
-
Spill Cleanup : In case of a spill, evacuate the immediate area. For small spills inside a fume hood, absorb with an inert, non-combustible material (e.g., sand, vermiculite), then sweep up carefully to avoid creating dust and place into a sealed, labeled container for disposal[5][7]. Do not touch spilled material without appropriate PPE[7].
-
Disposal Plan : All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations, typically through an approved waste disposal plant[2][5][8]. Do not dispose of it down the drain[4].
Visualizing the Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
By integrating this expert-level understanding of the material's hazards with disciplined adherence to engineering controls and PPE protocols, you can ensure a safe and productive research environment. Safety is not an impediment to discovery; it is the foundation upon which successful science is built.
References
- 1. CAS # 907545-98-6, (2R)-2-Methoxypropan-1-amine hydrochloride, this compound - chemBlink [chemblink.com]
- 2. aksci.com [aksci.com]
- 3. achmem.com [achmem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
